Benzylpenicillin Impurity 11

Catalog No.
S624159
CAS No.
118-53-6
M.F
C14H20N2O4S
M. Wt
312.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylpenicillin Impurity 11

CAS Number

118-53-6

Product Name

Benzylpenicillin Impurity 11

IUPAC Name

(2S,5R,6R)-6-(hex-3-enoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

InChI

InChI=1S/C14H20N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1

InChI Key

QRLCJUNAKLMRGP-JFGNBEQYSA-N

SMILES

Array

Synonyms

penicillin F, penicillin F, ammonia salt(2S-(2alpha,5alpha,6beta))-isomer

Canonical SMILES

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O

Isomeric SMILES

CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O

The exact mass of the compound Penicillin F is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Supplementary Records. It belongs to the ontological category of penicillin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide: Benzylpenicillin Degradation Products, Analysis, and Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzylpenicillin Instability

Benzylpenicillin (Penicillin G) represents a historically significant β-lactam antibiotic that continues to play a crucial role in antimicrobial therapy. However, its clinical utility is substantially challenged by inherent chemical instability across various environmental conditions, leading to formation of multiple degradation products with reduced antimicrobial activity and potential allergenic consequences. The degradation kinetics of benzylpenicillin are influenced by multiple factors including pH, temperature, buffer composition, and presence of catalytic substances. Understanding these degradation pathways is essential for pharmaceutical scientists and clinical researchers engaged in formulation development, storage condition optimization, and assessment of degradation-related adverse effects.

The chemical liability of benzylpenicillin primarily resides in the strained β-lactam ring, which is susceptible to nucleophilic attack, and the thiazolidine ring, which can undergo rearrangements under specific conditions. These molecular vulnerabilities result in complex degradation profiles that have been investigated for decades, yet continue to present challenges in clinical practice and pharmaceutical manufacturing. This comprehensive review synthesizes current understanding of benzylpenicillin degradation mechanisms, analytical methods for monitoring degradation, and emerging strategies for stabilization based on the latest research findings.

Degradation Chemistry and Products

The degradation pathways of benzylpenicillin are predominantly dictated by environmental pH, resulting in distinct product profiles under acidic, neutral, and alkaline conditions. These pathways involve complex rearrangements of the β-lactam ring and adjacent molecular structures, leading to products with varying chemical properties and biological activities.

Table 1: Major Degradation Products of Benzylpenicillin Under Different Conditions

Degradation Product Formation Conditions Structural Characteristics Biological Significance
Benzylpenicilloic Acid Alkaline pH (pH 7.5-10) [1] [2] β-lactam ring opened, carboxylic acid groups Primary alkaline degradation product, exists as diastereomer mixture
Benzylpenilloic Acid Acidic conditions [3] Decarboxylated form of penicilloic acid Intermediate in microbial degradation pathways
Benzylpenillic Acid Acidic degradation [4] Rearranged condensation product Identified in chromatographic studies of degraded samples
Benzylpenamaldic Acid Various conditions [4] Intermediate imine/enamine tautomer Proposed epimerization pathway intermediate [2]
D-Benzylpenicillenic Acid Acidic rearrangement [1] Rearranged with different ring structure Forms in strongly acidic conditions
5R,6R-Benzylpenicilloic Acid Initial alkaline hydrolysis [2] Specific stereoisomer Direct hydrolytic product before epimerization
5S,6R-Benzylpenicilloic Acid Epimerization at C5 [2] Epimer of initial hydrolysis product Favored product at equilibrium

At neutral to alkaline pH (physiological range of pH 7.4-7.5), benzylpenicillin undergoes hydrolytic cleavage of the β-lactam ring, forming benzylpenicilloic acid as the primary degradation product [1]. This reaction proceeds through nucleophilic attack on the carbonyl carbon of the β-lactam ring, resulting in ring opening and formation of carboxylic acid functionalities. Research has demonstrated that the initially formed 5R,6R-benzylpenicilloic acid undergoes subsequent epimerization at the C5 position to yield 5S,6R-benzylpenicilloic acid, with the latter being the thermodynamically favored isomer at equilibrium [2]. The epimerization mechanism proceeds via an imine tautomer of penamaldic acid rather than the previously hypothesized enamine pathway.

Under acidic conditions, benzylpenicillin undergoes distinct rearrangement pathways, initially forming D-benzylpenicillenic acid through rearrangement processes [1]. Further degradation in acidic environments leads to formation of benzylpenillic acid and benzylpenilloic acid, which have been identified as significant components of the degradation profile [4]. These acidic degradation pathways involve intramolecular rearrangements and decarboxylation reactions that substantially alter the penicillin nucleus.

The following diagram illustrates the complex relationship between primary degradation pathways and resulting products:

G cluster_acidic Acidic Conditions cluster_alkaline Alkaline Conditions Benzylpenicillin Benzylpenicillin Acid1 D-Benzylpenicillenic Acid Benzylpenicillin->Acid1 Rearrangement Alk1 5R,6R-Benzylpenicilloic Acid Benzylpenicillin->Alk1 β-lactam hydrolysis Acid2 Benzylpenillic Acid Acid1->Acid2 Further degradation Acid3 Benzylpenilloic Acid Acid2->Acid3 Decarboxylation Alk3 Penamaldic Acid (Tautomeric Intermediate) Alk1->Alk3 Epimerization via imine pathway Alk2 5S,6R-Benzylpenicilloic Acid Alk2->Alk1 Reverse reaction Alk3->Alk2 Tautomerization

Figure 1: Primary degradation pathways of benzylpenicillin under different pH conditions

Analytical Methods for Separation and Quantification

The complex degradation profile of benzylpenicillin necessitates sophisticated analytical approaches for separation, identification, and quantification of degradation products. Liquid chromatography has emerged as the predominant technique for these analyses, with various methodological adaptations developed to address specific separation challenges.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with C18 stationary phases has demonstrated excellent capability in separating benzylpenicillin from its major degradation products. An ion-pair reversed-phase HPLC method has been successfully developed that can separate benzylpenicillin from five key degradation products - D-penicillamine, benzylpenilloic acid, benzylpenamaldic acid, benzylpenicilloic acid, and benzylpenillic acid - with resolution adequate for reliable quantification [4]. The retention characteristics of these compounds vary significantly, with benzylpenillic acid exhibiting the longest retention time (22.0 minutes) under the reported conditions, while D-penicillamine elutes much earlier (4.5 minutes) [4].

Method validation studies have confirmed that this HPLC approach enables precise quantification using linear calibration curves, making it suitable for kinetic studies of degradation processes [4]. For optimal performance, the method employs a mobile phase of 0.05 M phosphate buffer (pH 3.5)-methanol (64:36) which consistently provides good selectivity across different C18 stationary phases [5]. This method has been validated through an interlaboratory study involving seven laboratories, confirming its reproducible selectivity for both assay and purity testing of benzylpenicillin [5].

Advanced Analytical Techniques

Beyond standard HPLC, researchers have employed complementary analytical techniques to fully characterize benzylpenicillin degradation products. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the stereochemical aspects of degradation, particularly confirming the epimerization process at C5 in benzylpenicilloic acid [2]. Additionally, ultraviolet spectroscopy and differential pulse polarography have provided supplementary structural information for degradation product identification [2].

For complex mixtures or when investigating novel degradation pathways, gradient elution methods have been developed that enhance the separation capability for strongly retained impurities. By increasing the methanol content from 36% to 50% with a linear gradient over 20 minutes starting immediately after elution of the main benzylpenicillin peak, researchers can achieve elution of more hydrophobic degradation products that would otherwise remain on the column under isocratic conditions [5].

Stabilization Strategies and Cyclodextrin Complexation

The inherent instability of benzylpenicillin in aqueous solutions presents significant challenges for pharmaceutical formulation and clinical administration. Among various stabilization approaches, cyclodextrin complexation has emerged as a particularly promising strategy to enhance benzylpenicillin stability through molecular encapsulation.

Cyclodextrin Effects on Stability

Cyclodextrins (CDs) are cyclic oligosaccharides with hydrophobic internal cavities and hydrophilic exteriors that can form inclusion complexes with drug molecules. Research has demonstrated that the stabilization efficacy of cyclodextrins against benzylpenicillin degradation depends critically on the specific cyclodextrin type and its substitution pattern:

Table 2: Effects of Cyclodextrin Complexation on Benzylpenicillin Stability

Cyclodextrin Type Effect on Degradation Rate Molecular Mechanism Research Findings
Native β-Cyclodextrin Catalytic effect (increased degradation) Partial inclusion exposing β-lactam to nucleophiles Destabilizing effect observed [6]
Methylated β-Cyclodextrin (Trimeb) Stabilizing effect (decreased degradation) Complete encapsulation protecting β-lactam ring Fully methylated derivative shows optimal stabilization [6]
Partially Methylated β-Cyclodextrin Moderate destabilization Incomplete protection due to partial methylation Reduced catalytic effect compared to native βCD [6]
Negatively Charged Cyclodextrins Stabilizing effect External guest-host association protecting β-lactam Positive effect against β-lactamase degradation [7]
γ-Cyclodextrin Variable effects based on substitution Size-dependent inclusion complex formation Methylated derivatives generally more effective [6]

The degree of methylation plays a critical role in determining whether a cyclodextrin derivative exerts stabilizing or destabilizing effects on benzylpenicillin. Fully methylated β-cyclodextrin derivatives such as Trimeb demonstrate significant stabilization, while partial methylation only marginally reduces the catalytic effect observed with native β-cyclodextrin [6]. This relationship underscores the importance of complete encapsulation in achieving effective stabilization of the β-lactam ring against hydrolytic attack.

Kinetic Factors Influencing Degradation

Beyond cyclodextrin effects, numerous kinetic factors influence the degradation rate of benzylpenicillin in aqueous solutions:

  • pH Profile: Benzylpenicillin exhibits maximum stability in slightly acidic conditions (pH 6-6.5), with significant acceleration of degradation at both lower and higher pH values [6]. The degradation rate increases substantially under alkaline conditions, with the half-life decreasing dramatically as pH rises above 7.0.

  • Temperature Effects: Degradation follows classical Arrhenius behavior, with the rate constant increasing exponentially with temperature [6]. Proper temperature control during storage and administration is therefore critical for maintaining potency.

  • Buffer Composition: The ionic composition of the solution can catalyze degradation through specific buffer effects. Phosphate buffers in particular can influence degradation kinetics compared to other buffer systems [6].

  • Catalytic Additives: Certain excipients, including sucrose and other polyhydric alcohols, can accelerate benzylpenicillin degradation through complex formation and catalytic effects [7] [6].

Biological Degradation and Environmental Aspects

Beyond chemical degradation, benzylpenicillin undergoes enzymatic transformation in biological systems and the environment, with important implications for drug efficacy and environmental impact. Microbial degradation pathways represent significant mechanisms for antibiotic decomposition in natural environments.

Several bacterial and fungal species have demonstrated the capability to utilize benzylpenicillin as a carbon and nitrogen source through specialized enzymatic pathways. A Pseudomonas species and a Fusarium species isolated from pasture soil have been shown to grow syntrophically on mineral media with benzylpenicillin as the sole carbon and nitrogen source [3]. During this synergistic degradation process, benzylpenicilloic and benzylpenilloic acids were identified as intermediates, with activities of both organisms necessary for complete decomposition of the phenylacetate side chain [3].

Notably, these microbial degradation pathways do not proceed through 6-aminopenicillanic acid, distinguishing them from certain industrial processes for penicillin modification [3]. Instead, the microorganisms employ specialized enzyme systems capable of cleaving various bonds in the penicillin molecule, ultimately leading to complete mineralization of the antibiotic. This microbial degradation capacity has significant implications for the environmental persistence of penicillin antibiotics and potential applications in bioremediation of antibiotic-contaminated environments.

During syntrophic growth of the Pseudomonas and Fusarium species on benzylpenicillin, researchers observed a distinctive red pigment appearing in fungal hyphae growing through bacterial colonies [3]. This phenotypic response may represent a visual indicator of the synergistic degradation process or specific metabolic interactions between the two organisms during penicillin metabolism.

Experimental Protocols for Degradation Studies

Kinetic Studies of Benzylpenicillin Degradation

Well-designed kinetic studies are essential for quantifying benzylpenicillin degradation rates and identifying degradation products under controlled conditions. A robust experimental approach involves the following steps:

  • Solution Preparation: Prepare benzylpenicillin solutions in appropriate buffer systems covering the pH range of interest (typically pH 3-10). Use freshly prepared solutions to ensure initial concentration accuracy and minimize pre-degradation.

  • Temperature Control: Maintain solutions at constant temperature using precision water baths or environmental chambers. Common study temperatures include 4°C (refrigeration), 25°C (room temperature), and 37°C (physiological temperature).

  • Sampling Schedule: Withdraw samples at predetermined time intervals based on expected degradation kinetics. More frequent sampling is necessary during early stages when degradation rates are often highest.

  • Sample Stabilization: Immediately stabilize collected samples to prevent further degradation, typically through rapid cooling, pH adjustment to optimal stability range, or immediate analysis.

  • Analytical Quantification: Analyze samples using validated HPLC methods with detection at appropriate wavelengths (typically 210-230 nm for penicillins). Quantify benzylpenicillin and major degradation products against calibrated standards.

  • Data Analysis: Determine degradation rate constants by fitting concentration-time data to appropriate kinetic models (typically first-order or pseudo-first-order kinetics). Calculate half-lives and shelf-life estimates from these parameters.

HPLC Method for Degradation Product Separation

For reliable separation and quantification of benzylpenicillin degradation products, implement the following HPLC protocol:

  • Column: C18 reversed-phase column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Isocratic elution with 0.05 M phosphate buffer (pH 3.5)-methanol (64:36 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at 220 nm
  • Injection Volume: 10-20 μL
  • Column Temperature: Ambient or controlled at 25-30°C
  • Run Time: 30-40 minutes to ensure elution of all major degradation products

For enhanced separation of strongly retained impurities, employ a gradient method starting with the isocratic mobile phase composition and increasing methanol content linearly to 50% over 20 minutes immediately after elution of the benzylpenicillin peak [5]. System suitability should be verified using resolution tests with phenylacetic acid as a reference compound [5].

Conclusion and Research Implications

The comprehensive analysis of benzylpenicillin degradation pathways reveals a complex chemical landscape with significant implications for pharmaceutical development, clinical practice, and environmental science. The multiple degradation routes influenced by pH, temperature, and catalytic factors underscore the challenges in formulating stable benzylpenicillin products. The identification of specific degradation products, particularly those with potential allergenic properties, provides crucial insights for minimizing adverse drug reactions and improving product safety profiles.

Recent advances in stabilization technologies, especially cyclodextrin complexation with fully methylated derivatives, offer promising approaches for enhancing benzylpenicillin stability in aqueous formulations. The structure-activity relationships established for cyclodextrin effects provide valuable guidance for rational excipient selection in formulation development. Furthermore, the characterization of microbial degradation pathways opens possibilities for bioremediation applications addressing environmental antibiotic contamination.

Future research directions should focus on refining analytical methodologies for detecting minor degradation products, developing novel stabilization strategies with improved efficacy and safety profiles, and exploring the clinical relevance of specific degradation products in penicillin allergy mechanisms. Through continued investigation of benzylpenicillin degradation science, researchers can address persistent challenges in antibiotic stability, efficacy, and safety, ultimately enhancing therapeutic outcomes for this essential antimicrobial agent.

References and Additional Resources

For researchers seeking additional technical information on benzylpenicillin degradation, the following resources provide valuable specialized knowledge:

  • Brodersen, R. (1947). Stability of penicillin G in aqueous solution as a function of hydrogen ion concentration and temperature. Acta Pharmacologica et Toxicologica, 3(4), 345-363. [6]

  • Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. International Journal of Pharmaceutics, 531(2), 532-542. [6]

  • Levine, B. B. (1960). Degradation of benzylpenicillin at pH 7.5 to D-benzylpenicilloic acid. Nature, 187, 939-940. [1]

  • Johnsen, J. (1981). Synergistic degradation of benzylpenicillin by a Pseudomonas strain and a Fusarium strain. Current Microbiology, 6, 27-30. [3]

References

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the biosynthesis pathway of benzylpenicillin in its native producer, Penicillium chrysogenum, and the engineered pathway in yeast.

G Start Precursors: L-α-aminoadipic acid, L-cysteine, L-valine ACV ACV Tripeptide (L-δ-(α-aminoadipyl)-L-cysteinyl-D-valine) Start->ACV  Biosynthesis Step 1 IPN Isopenicillin N ACV->IPN  Biosynthesis Step 2 PenG Benzylpenicillin (Penicillin G) IPN->PenG  Biosynthesis Step 3 PcbAB Enzyme: ACV Synthetase (PcbAB) Non-ribosomal peptide synthetase (NRPS) PcbAB->Start PcbC Enzyme: Isopenicillin N Synthase (PcbC) PcbC->ACV PclA Enzyme: Acyl-CoA Transacylase (PclA) PclA->IPN Peroxisome Peroxisome (Critical for PclA & PenDE in engineered yeast) PclA->Peroxisome PenDE Enzyme: Phenylacetyl-CoA Ligase (PenDE) PenDE->IPN PenDE->Peroxisome Peroxisome->PenG

Diagram of the benzylpenicillin biosynthesis pathway and key engineering strategy in yeast [1].

Benzylpenicillin's antibacterial activity stems from its irreversible inhibition of bacterial cell wall synthesis [2]. It acts as a suicide inhibitor by covalently binding to penicillin-binding proteins (PBPs), which are transpeptidase enzymes that cross-link the peptidoglycan chains in the bacterial cell wall [3] [2]. This binding inhibits the final cross-linking step, leading to cell lysis and death [2].

Core Technical Data

The table below summarizes fundamental technical data for benzylpenicillin, relevant for research and development contexts.

Property Description
IUPAC Name (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [4]
Molecular Formula C₁₆H₁₈N₂O₄S [4] [3]
Molar Mass 334.39 g·mol⁻¹ [4] [3]
Source Naturally produced by the fungus Penicillium chrysogenum [4] [5]
Primary Target Penicillin-binding proteins (PBPs) [3] [2]
Mode of Action Irreversible inhibitor of bacterial cell wall synthesis (bactericidal) [3] [2]
Key Biosynthetic Enzymes ACV Synthetase (PcbAB), Isopenicillin N Synthase (PcbC), Acyl-CoA Transacylase (PclA), Phenylacetyl-CoA Ligase (PenDE) [1]

Production and Engineering Considerations

Industrial production of benzylpenicillin involves the fermentation of Penicillium chrysogenum [4]. The process includes fermentation, recovery, and purification, with the presence of the product in solution inhibiting the reaction [4]. Continuous extraction is used to maximize product yield [4].

Key production factors include:

  • Carbon Sources: Various carbohydrates like glucose, sucrose, lactose, and starch can be used in the fermentation process [4] [6].
  • Recovery Techniques: Methods such as aqueous two-phase extraction, liquid membrane extraction, microfiltration, and solvent extraction are employed [4].
  • Purification: Typically achieved using separation columns [4].

Finding Specialized Information

To build a comprehensive whitepaper, you will need to consult specialized resources for data on related substances and analytical methods. I suggest you:

  • Search for Pharmacopoeia Monographs: Look up "Benzylpenicillin" in official pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) or United States Pharmacopeia (USP). These documents provide legally binding standards, including detailed lists of identified impurities, acceptance criteria, and prescribed analytical procedures.
  • Use Specialized Scientific Databases: Conduct a deeper literature search on platforms like PubMed and SciFinder using keywords such as "benzylpenicillin impurities," "benzylpenicillin degradation products," "penicillin G related substances," and "LC-MS analysis of penicillins."

References

identification of benzylpenicillin impurities

Author: Smolecule Technical Support Team. Date: February 2026

Identified Benzylpenicillin Impurities

The table below lists various benzylpenicillin impurities and related compounds found in pharmaceutical reference standards catalogs. These are used for analytical method development, validation, and quality control during drug production [1] [2].

Compound Name CAS Number Molecular Formula Molecular Weight Notes
Benzyl Penicilloic Acid (HCl Salt) Not Available C₁₆H₂₁ClN₂O₅S 388.86 Mixture of diastereomers [1]
Benzyl Penicilloic Acid (Na Salt) Not Available C₁₆H₁₉N₂NaO₅S 374.39 Mixture of diastereomers [1]
N-Phenylacetylglycine 500-98-1 C₁₀H₁₁NO₃ 193.2 Degradation product [1]
DL-Benzylpenicillenic Acid 3264-88-8 C₁₆H₁₈N₂O₄S 334.39 [1]
Isopenicillin F Potassium 97299-13-3 C₁₄H₁₉KN₂O₄S 350.47 [1]
Benzylpenicillin Impurity 3 Not Available C₂₇H₂₇N₃O₂ 425.5 N-(1,4-Dibenzyl-5-oxo-2,3,4,5-tetrahydro-1H-1,4-diazepin-6-yl)-2-phenylacetamide [2]
Monomethyl Benzylpenicilloate 59054-27-2 C₁₇H₂₂N₂O₅S 366.43 [1]

Analytical Workflow for Impurity Analysis

The general workflow for identifying and quantifying these impurities typically involves the use of the reference standards listed above, in conjunction with chromatographic methods. The following diagram outlines the core process.

G Start Sample Preparation (Benzylpenicillin API) Step1 Chromatographic Separation (e.g., HPLC/UPLC) Start->Step1 Step2 Detection and Analysis Step1->Step2 Step3 Reference Standard Comparison Step2->Step3 Step3->Step2 Calibration Step4 Identification and Quantification of Impurities Step3->Step4

References

Comprehensive Application Notes and Protocols for Penicillin Impurity 11 Analytical Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile of Penicillin Impurity 11

Penicillin Impurity 11, chemically identified as (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, is a specified impurity in penicillin-based pharmaceutical products that requires careful monitoring and control during drug development and manufacturing. This impurity has a molecular formula of C15H20N2O5S and a molecular weight of 340.4 g/mol [1]. As regulatory authorities worldwide continue to strengthen requirements for impurity profiling, the development of robust analytical methods for detecting and quantifying penicillin impurity 11 has become increasingly important for ensuring drug safety and quality.

The significance of penicillin impurity 11 analysis extends throughout the drug development lifecycle, from early formulation studies to commercial quality control. According to SynZeal, penicillin impurity 11 reference standards can be used for analytical method development, method validation, and Quality Control applications for Abbreviated New Drug Applications (ANDAs) or during commercial production of penicillin [1]. These products are specifically marketed as reference standards with detailed characterization data compliant with regulatory guidelines, though they are for analytical purposes only and not for human use. The ability to accurately identify and quantify this impurity is essential for complying with stringent regulatory standards set by agencies including the FDA, EMA, and other international bodies.

Analytical Method Selection for Penicillin Impurity Analysis

Overview of Techniques

The analysis of penicillin impurities, including penicillin impurity 11, employs various chromatographic techniques, with high-performance liquid chromatography (HPLC) being the most widely used and recommended method. Historical approaches to penicillin analysis included microbiological assays, but these were prone to false-positive results caused by active metabolites or interfering antibacterial substances, and offered poor precision compared to modern instrumental techniques [2]. While bioassay procedures could distinguish penicillin residues from other antibiotics using penicillinase, they lacked the capability to differentiate between different penicillins, limiting their utility for specific impurity profiling [2].

Chromatographic methods overcome these limitations by providing the necessary separation power to resolve penicillin impurity 11 from other closely related compounds. The selection of an appropriate analytical method depends on several factors including the required sensitivity, specificity, available instrumentation, and the matrix in which the impurity must be detected. For penicillin impurity 11 analysis, the method must demonstrate sufficient sensitivity to detect the impurity at appropriate levels based on its toxicological concern and the daily dose of the drug product, typically meeting thresholds established in ICH guidelines.

Comparison of Analytical Techniques

Table 1: Comparison of Analytical Techniques for Penicillin Impurity Analysis

Technique Detection Limits Applications Advantages Limitations
HPLC-UV Varies by compound; e.g., pg/mL levels for benzylpenicillin in milk [2] Pharmaceutical formulations, stability studies Widely available, robust, suitable for quality control Limited specificity for complex matrices
HPLC-Fluorescence Improved sensitivity with derivatization Biological fluids, trace analysis Enhanced sensitivity for specific applications Requires derivatization, additional method development
LC-MS/MS Highest sensitivity and specificity Biomolecular matrices, confirmatory testing Structural identification, unmatched specificity Expensive instrumentation, requires expertise
GC-MS Suitable for volatile derivatives Foodstuff, tissue analysis [2] Complementary technique to LC Requires derivatization, not suitable for thermolabile compounds
Thin-Layer Chromatography Moderate sensitivity Screening applications Rapid, cost-effective screening Lower resolution, limited quantitative capability

HPLC Method Development for Penicillin Impurity 11

Chromatographic Conditions and Parameters

HPLC with UV detection represents the most practical and widely implemented approach for the analysis of penicillin impurity 11 in pharmaceutical formulations. Based on comprehensive reviews of chromatographic methods for penicillins, reversed-phase chromatography using C8 or C18 stationary phases with acidic mobile phases typically provides optimal separation for penicillin compounds and their impurities [2]. The acidic nature of penicillins necessitates careful control of mobile phase pH to suppress ionization and achieve adequate retention and peak shape.

The selection of column temperature significantly impacts the separation of penicillin impurities. Studies have demonstrated that temperature variations affect the resolution of closely eluting peaks in penicillin analysis [2]. For penicillin impurity 11, maintaining a column temperature between 25-40°C typically provides optimal performance, though this should be verified during method development. The use of a column oven is recommended to maintain consistent temperature, which is critical for method reproducibility, especially in regulated environments.

Detection and Quantification Strategies

UV detection represents the most practical detection approach for routine analysis of penicillin impurity 11. Most penicillins exhibit sufficient UV absorption in the range of 200-230 nm due to their β-lactam and thiazolidine ring structures [3]. For penicillin impurity 11, which contains additional chromophores including the 4-hydroxyphenoxy group, detection at 220-240 nm typically provides adequate sensitivity while maintaining selectivity against potential interfering compounds. The exact wavelength should be determined based on the specific UV spectrum of the impurity reference standard.

For applications requiring enhanced sensitivity or additional confirmation, mass spectrometric detection offers superior capabilities. LC-MS methods, particularly when using tandem mass spectrometry (LC-MS/MS), provide unequivocal identification and quantification of penicillin impurity 11 even in complex matrices [3]. These techniques are especially valuable during method development for confirming the identity of peaks observed in HPLC-UV chromatograms and for investigating potential degradation pathways. The MS detection parameters must be optimized using an authentic reference standard of penicillin impurity 11 to establish the optimal ionization conditions and characteristic fragment ions for selected reaction monitoring (SRM).

Table 2: Optimal HPLC Conditions for Penicillin Impurity 11 Analysis

Parameter Recommended Conditions Alternative Options Notes
Column Stationary Phase C8 or C18 Phenyl, Polar Embedded C18 150-250 mm length, 4.6 mm internal diameter, 3-5 μm particle size
Mobile Phase Phosphate buffer (pH 3.0-5.0):Acetonitrile Acetate buffer: Methanol Gradient elution typically required for complex impurity profiles
Flow Rate 1.0 mL/min 0.8-1.2 mL/min Adjust to achieve optimal separation
Column Temperature 30°C 25-40°C Temperature control critical for retention time reproducibility
Detection Wavelength 220-240 nm PDA full spectrum scanning Wavelength selection based on impurity spectrum
Injection Volume 10-20 μL 5-50 μL Dependent on sensitivity requirements and column capacity
Sample Temperature 4-8°C Ambient Controlled temperature recommended for stability

Experimental Protocols

Reference Standard and Sample Preparation

Reference standard preparation begins with accurately weighing approximately 10 mg of penicillin impurity 11 reference standard (confirm purity and storage conditions from certificate of analysis) into a 10 mL volumetric flask. Add diluent (recommended: pH 6.0 phosphate buffer:acetonitrile, 70:30 v/v) to volume and mix thoroughly to prepare a stock standard solution of approximately 1 mg/mL. Further dilute aliquots of this stock solution with the same diluent to prepare working standard solutions covering the expected concentration range (typically 0.1-10 μg/mL for impurity quantification). Store all standard solutions at 2-8°C when not in use and prepare fresh weekly to ensure stability.

Test sample preparation varies according to the sample matrix. For pharmaceutical formulations (tablets, capsules), homogenize a representative sample and transfer an amount equivalent to the labeled amount of active ingredient to a suitable container. Add approximately 70% of the final volume of diluent and use sonication with occasional shaking for 10-30 minutes to ensure complete extraction of the drug and impurities. Dilute to volume with the same solvent, mix well, and centrifuge if necessary to obtain a clear supernatant. For complex matrices such as biological fluids or tissue samples, additional extraction and clean-up procedures such as solid-phase extraction (SPE) or protein precipitation may be required prior to analysis [2].

System Suitability and Method Validation

System suitability testing must be performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis. Prepare a system suitability solution containing the penicillin drug substance and penicillin impurity 11 at a level approximating the specification limit (typically 0.1-0.5%). Inject this solution in six replicates and evaluate the following parameters: retention factor (k) for penicillin impurity 11 should be >2.0; tailing factor (T) should be ≤2.0; theoretical plates (N) should be >2000; and relative standard deviation (RSD) of peak area for six replicate injections should be ≤2.0%. The resolution (Rs) between penicillin impurity 11 and the closest eluting peak should be ≥2.0.

Method validation for penicillin impurity 11 analysis must demonstrate that the procedure meets regulatory requirements for its intended application. The validation should include assessment of specificity (demonstrating separation from other impurities and degradation products), accuracy (through spike recovery studies at multiple levels, target 90-110%), precision (repeatability and intermediate precision), linearity (across the validated range, typically from reporting threshold to 150% of specification level, with correlation coefficient R² ≥ 0.995), range (encompassing the reporting threshold to 150% of specification), robustness (evaluating deliberate variations in method parameters), and solution stability [1] [3]. The quantitation limit for penicillin impurity 11 should be established at or below the reporting threshold, typically 0.05-0.10% relative to the active pharmaceutical ingredient.

Regulatory Compliance and Quality Control

Method Validation Requirements

Analytical methods for penicillin impurity 11 must comply with regulatory guidelines outlined in ICH Q2(R1) on Validation of Analytical Procedures. The method should demonstrate suitable specificity against the active pharmaceutical ingredient, other known impurities, and degradation products through forced degradation studies. These studies should include exposure of the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to demonstrate the stability-indicating capability of the method. The method should successfully resolve penicillin impurity 11 from all other peaks, with peak purity tests confirming the homogeneity of the penicillin impurity 11 peak.

The detection limit and quantitation limit for penicillin impurity 11 should be established based on its toxicological significance and the maximum daily dose of the drug product, following ICH Q3A and Q3B guidelines. For most penicillins, the identification threshold for impurities in drug substances is typically 0.10%, while the qualification threshold ranges from 0.15% to 0.20% depending on the maximum daily dose [1]. The analytical method should be capable of reliably detecting and quantifying penicillin impurity 11 at or below these thresholds, requiring appropriate sensitivity and robustness in the validated method.

Quality Control Applications

In quality control environments, penicillin impurity 11 testing should be incorporated into the specification testing for both drug substances and drug products. The testing protocol should include system suitability tests prior to each analysis to ensure chromatographic performance, followed by analysis of appropriate reference standards, samples, and controls. The acceptance criteria for penicillin impurity 11 should be established based on toxicological considerations, process capability, and stability data, and documented in the regulatory filing.

For commercial products, analytical method transfer to quality control laboratories must be properly documented through a formal protocol. This transfer should demonstrate that the receiving laboratory can perform the method successfully and obtain results comparable to the developing laboratory. Additionally, the method should be included in the ongoing stability program to monitor potential increases in penicillin impurity 11 levels over the product shelf-life under various storage conditions. Any trend indicating an increase in impurity levels should be thoroughly investigated, as it may indicate stability issues with the formulation or manufacturing process.

Visual Workflows and Process Diagrams

Analytical Method Development Workflow

The development of a robust analytical method for penicillin impurity 11 follows a systematic approach that incorporates both scientific and regulatory considerations. The diagram below illustrates the key stages in this process:

method_development start Start Method Development literature Literature Review & Regulatory Requirements start->literature hplc_params Define HPLC Parameters: - Column Type - Mobile Phase - Detection literature->hplc_params sample_prep Develop Sample Preparation Method hplc_params->sample_prep preliminary Preliminary Testing & Chromatogram Evaluation sample_prep->preliminary optimize Method Optimization: - Resolution - Peak Shape - Runtime preliminary->optimize validate Method Validation (ICH Q2(R1)) optimize->validate document Method Documentation & Transfer to QC validate->document

HPLC Analysis Procedure Workflow

The operational procedure for conducting HPLC analysis of penicillin impurity 11 requires careful attention to detail to ensure reliable and reproducible results. The following workflow outlines the key steps in this analytical process:

hplc_workflow start Start HPLC Analysis mobile_prep Prepare and Degas Mobile Phase start->mobile_prep system_setup HPLC System Setup: - Install Column - Set Parameters mobile_prep->system_setup equilibration System Equilibration (≥10 Column Volumes) system_setup->equilibration suitability System Suitability Test equilibration->suitability pass Suitability Criteria Met? suitability->pass pass->system_setup No standard_analysis Analyze Reference Standards pass->standard_analysis Yes sample_analysis Analyze Test Samples standard_analysis->sample_analysis data_analysis Data Analysis & Reporting sample_analysis->data_analysis

Conclusion

The analytical method development for penicillin impurity 11 requires a systematic approach that incorporates sound scientific principles and regulatory guidelines. This document has provided detailed application notes and protocols for the detection and quantification of penicillin impurity 11 using HPLC, which represents the most widely applicable and accepted technique for this purpose. The provided methodologies emphasize the importance of proper sample preparation, chromatographic separation, and method validation to ensure reliable results in both research and quality control environments.

As regulatory scrutiny of pharmaceutical impurities continues to intensify, the ability to accurately monitor and control penicillin impurity 11 throughout the product lifecycle remains essential. The protocols outlined in this document provide a foundation for developing robust analytical methods that comply with current regulatory expectations. However, method development should always be tailored to the specific formulation and manufacturing process, with appropriate verification and validation studies conducted to ensure method suitability for its intended purpose. Continued advancement in analytical technologies will likely yield further improvements in the sensitivity and efficiency of penicillin impurity monitoring in the future.

References

Comprehensive Application Notes and Protocols for Benzylpenicillin Impurity Analysis in ANDA Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzylpenicillin Impurities

Benzylpenicillin (Penicillin G) represents one of the most historically significant β-lactam antibiotics, yet its modern pharmaceutical development requires rigorous control of potential impurities that may arise during synthesis, manufacturing, or storage. These impurities can not only compromise the therapeutic efficacy of the drug product but may also pose potential safety concerns for patients. The characterization and control of benzylpenicillin impurities are therefore critical components in the development of generic antibiotics through the Abbreviated New Drug Application (ANDA) pathway. Regulatory agencies worldwide mandate that manufacturers comprehensively identify, characterize, and quantify impurities present in drug substances and products above certain thresholds, typically requiring identification and qualification of impurities present at levels ≥0.1%.

The complex chemical structure of benzylpenicillin, particularly its reactive β-lactam ring and labile side chains, makes it susceptible to various degradation pathways, including hydrolysis, polymerization, and oxidative degradation. Understanding these pathways is essential for developing appropriate analytical methods that can adequately separate, identify, and quantify both known and unknown impurities. The nitroso impurity of Benzathine Benzylpenicillin (EP Impurity K) represents a specific concern due to potential genotoxicity, requiring specialized analytical control strategies. This document provides comprehensive application notes and detailed experimental protocols to support ANDA submissions for benzylpenicillin drug products.

Identification and Characterization of Benzylpenicillin Impurities

Benzylpenicillin Impurity 11 and Related Compounds

This compound is one of several specified impurities that must be monitored and controlled in benzylpenicillin drug substances and products. While the precise chemical structure of "Impurity 11" may vary depending on specific regulatory classifications, it typically refers to a degradation product or process-related impurity formed during the synthesis or storage of benzylpenicillin. Based on pharmacopeial standards and commercial reference materials, several key impurities have been identified and characterized for benzylpenicillin [1]:

Table: Key Benzylpenicillin Impurities and Their Characteristics

Impurity Name Chemical Description Molecular Formula Molecular Weight CAS Number
Benzyl Penicilloic Acid HCl Acid hydrolysis product (diastereomer mixture) C₁₆H₂₁ClN₂O₅S 388.86 Not specified
N-Phenylacetylglycine Side chain degradation product C₁₀H₁₁NO₃ 193.2 500-98-1
DL-Benzylpenicillenic Acid Isomerization product C₁₆H₁₈N₂O₄S 334.39 3264-88-8
Benzathine Benzylpenicillin EP Impurity K Nitroso impurity C₄₈H₅₅N₇O₉S₂ 938.1 Not specified
Benzylpenicillin Impurity 2 Process-related impurity C₂₇H₂₇N₃O₂ 425.5 Not specified

The Benzathine Benzylpenicillin EP Impurity K (Nitroso Impurity) is of particular concern, with the chemical name (2R,4S)-2-((4R,11R)-6,9-Dibenzyl-11-((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)-2,5,10,13-tetraoxo-1,14-diphenyl-3,6,9,12-tetraazatetradecan-4-yl)-5,5-dimethyl-3-nitrosothiazolidine-4-carboxylic acid [2]. This complex structure results from specific synthetic pathways and requires careful monitoring due to potential safety concerns associated with nitroso compounds.

Sources and Formation Pathways of Impurities

The primary sources of benzylpenicillin impurities can be categorized as follows:

  • Process-related impurities: These originate from the fermentation process or subsequent chemical modifications during the manufacturing of benzylpenicillin. Residual starting materials, intermediates, or by-products from synthesis fall into this category. Benzylpenicillin Impurity 2, chemically identified as (R)-N-(1-Benzyl-5-(benzylamino)-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)-2-phenylacetamide, represents a process-related impurity that must be controlled [3].

  • Degradation products: Formed during storage or under stress conditions, these impurities arise from the inherent instability of the β-lactam ring. Common degradation pathways include hydrolysis of the β-lactam ring to form penicilloic acids, rearrangement to penillic acids, or formation of penicillenic acids through different mechanisms. These degradation products typically increase under conditions of high humidity, elevated temperature, or extreme pH.

  • Interaction products: These may form between the drug substance and excipients, container closure systems, or degradation products of excipients. The potential for such interactions should be evaluated during compatibility studies in formulation development.

Analytical Methodologies for Impurity Analysis

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for the separation and quantification of benzylpenicillin impurities. The development of a robust HPLC method requires careful optimization of chromatographic parameters to achieve adequate resolution of all specified and unspecified impurities from the main peak and from each other. Key considerations include:

  • Stationary phase selection: Reverse-phase C18 or C8 columns with high purity silica support provide optimal separation for benzylpenicillin and its related substances. The column should demonstrate sufficient efficiency and peak symmetry for benzylpenicillin.

  • Mobile phase composition: Binary or tertiary mixtures of buffer (typically phosphate or acetate) and organic modifiers (acetonitrile or methanol) are commonly employed. The pH of the aqueous component significantly impacts the ionization state and retention of benzylpenicillin and its impurities.

  • Detection wavelength: UV detection at 210-230 nm is typically employed to monitor benzylpenicillin and its impurities, as this region captures the absorbance of the β-lactam ring and amide bonds.

Table: Comparison of Analytical Techniques for Benzylpenicillin Impurities

Technique Application Advantages Limitations
HPLC-UV Routine impurity profiling Robust, reproducible, compendial method Limited sensitivity for trace impurities
LC-MS Impurity identification Structural characterization capability Quantitative challenges, matrix effects
HPLC-MS/MS Trace analysis, genotoxic impurities High sensitivity and specificity Expensive, complex method development
Microbiological assay Potency determination Relevant to biological activity Does not differentiate impurities
Advanced Techniques for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) represents a powerful tool for the identification and structural characterization of unknown impurities in benzylpenicillin. High-resolution mass spectrometry can provide accurate mass measurements for elemental composition determination, while tandem mass spectrometry (MS/MS) can generate fragmentation patterns that reveal structural features.

For the Benzathine Benzylpenicillin EP Impurity K Nitroso Impurity, advanced characterization techniques are essential due to the complexity of its molecular structure (C₄₈H₅₅N₇O₉S₂) [2]. The nitroso functional group requires specific attention in method development, as it may present unique chromatographic behaviors and detection characteristics.

Method Validation Protocols

Validation Parameters and Acceptance Criteria

The analytical methods for benzylpenicillin impurity determination must be thoroughly validated according to regulatory guidelines to demonstrate they are suitable for their intended purpose. The International Conference on Harmonisation (ICH) guidelines Q2(R1) provide the framework for validation of analytical procedures. The following validation parameters should be established for impurity methods:

Table: Validation Parameters for Benzylpenicillin Impurity Methods

Validation Parameter Requirements for Impurity Methods Typical Acceptance Criteria
Accuracy Recovery of impurities 70-120% RSD ≤10%
Precision Repeatability RSD ≤5% for assay, ≤10% for impurities Conforms to requirements
Specificity Baseline separation of all known impurities Resolution ≥2.0 between critical pairs
Limit of Detection (LOD) Signal-to-noise ratio 3:1 Typically 0.05% or lower
Limit of Quantification (LOQ) Signal-to-noise ratio 10:1, accuracy and precision at LOQ Typically 0.1-0.15%
Linearity R² ≥0.990 over specified range Conforms to requirements
Range Typically from LOQ to 120% of specification Confirms linearity, accuracy, precision across range
Robustness Deliberate variations in method parameters System suitability criteria met

According to USP general chapters, validation of analytical methods for impurities requires demonstration of specificity, LOD, LOQ, and accuracy for both qualitative and quantitative tests [4]. For identification tests, the critical parameters are specificity and robustness, while quantitative tests additionally require precision, linearity, and range.

System Suitability Testing

System suitability tests are essential to verify that the chromatographic system is functioning adequately at the time of analysis. For benzylpenicillin impurity methods, system suitability should include evaluation of:

  • Theoretical plates: Minimum of 5000 for the benzylpenicillin peak
  • Tailing factor: Not more than 2.0 for the benzylpenicillin peak
  • Relative standard deviation (RSD): Not more than 2.0% for replicate injections of standard solution
  • Resolution: Resolution between critical pair of impurities should be not less than 2.0

These parameters should be established during method validation and monitored during routine analysis to ensure consistent performance of the analytical method.

Experimental Protocols

Sample Preparation and Reference Standards

Reference standards play a critical role in the accurate quantification of benzylpenicillin impurities. USP Reference Standards are established with detailed characterization data compliant with regulatory guidelines and should be used for method validation and routine testing [5]. The proper handling and storage of these standards are essential for maintaining their integrity.

Procedure for Preparation of Standard Solutions:

  • Accurately weigh approximately 25 mg of Benzylpenicillin Impurity reference standard into a 50 mL volumetric flask.
  • Dissolve in and dilute to volume with diluent (typically pH 7.0 phosphate buffer:acetonitrile, 90:10 v/v) to obtain a stock standard solution of approximately 500 µg/mL.
  • Further dilute 1.0 mL of this solution to 10 mL with the same diluent to obtain a working standard solution of approximately 50 µg/mL.
  • For system suitability testing, prepare a mixture containing benzylpenicillin and specified impurities at the specification level.

Procedure for Preparation of Test Solutions:

  • Accurately weigh approximately 50 mg of benzylpenicillin test sample into a 10 mL volumetric flask.
  • Dissolve in and dilute to volume with the same diluent used for standard preparation.
  • Filter through a 0.45 µm PVDF or nylon membrane filter before injection, discarding the first 1 mL of filtrate.
Chromatographic Conditions for Impurity Profiling

The following chromatographic conditions provide a starting point for the separation of benzylpenicillin and its related impurities:

  • Column: XBridge C18, 250 × 4.6 mm, 5 µm or equivalent
  • Mobile Phase A: 0.05 M Potassium phosphate buffer, pH 5.5
  • Mobile Phase B: Acetonitrile
  • Gradient program:
    • 0 min: 15% B
    • 20 min: 40% B
    • 25 min: 60% B
    • 26 min: 15% B
    • 35 min: 15% B (equilibration)
  • Flow rate: 1.0 mL/min
  • Column temperature: 30°C
  • Detection wavelength: 225 nm
  • Injection volume: 10 µL
  • Run time: 35 minutes

These conditions may require optimization based on specific instrumental configurations and the impurity profile of the sample being analyzed.

Method Validation Experimental Procedures

Specificity and Forced Degradation Studies:

Forced degradation studies should be conducted to demonstrate the stability-indicating capability of the method and to identify potential degradation products. Prepare samples under the following stress conditions:

  • Acidic hydrolysis: Expose benzylpenicillin solution to 0.1 N HCl at room temperature for 1-4 hours
  • Basic hydrolysis: Expose to 0.1 N NaOH at room temperature for 15-60 minutes
  • Oxidative degradation: Treat with 3% H₂O₂ at room temperature for 1-4 hours
  • Thermal degradation: Heat solid sample at 70°C for 1-7 days
  • Photodegradation: Expose solid sample and solution to controlled UV and visible light

After stress treatment, analyze samples using the developed method to demonstrate separation of degradation products from the main peak and from each other.

Linearity and Range:

Prepare linearity solutions at concentrations ranging from the LOQ to 120% of the specification level for each impurity (typically 0.1% to 1.2% relative to benzylpenicillin concentration). Inject each solution in triplicate and plot peak response versus concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.

Regulatory Compliance and ANDA Submission

ANDA Requirements for Impurity Profiling

The Abbreviated New Drug Application (ANDA) submission for benzylpenicillin products must include comprehensive data on impurity identification, characterization, and control. Regulatory requirements specified in ICH Q3A(R2) (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug Products) provide guidance on the identification and qualification thresholds for impurities.

For ANDA submissions, the following impurity-related information should be included:

  • Identification of impurities: List all identified and unspecified impurities observed in batches from the proposed commercial process.
  • Characterization of impurities: Provide structural elucidation data for impurities present at or above the identification threshold (0.1%).
  • Qualification of impurities: Provide safety data or reference to prior knowledge to establish the biological safety of impurities at the levels specified.
  • Analytical procedures: Provide fully validated analytical methods for impurity detection and quantification.
  • Batch analysis data: Include representative impurity profiles from at least three consecutive production batches.
  • Specifications: Justify proposed acceptance criteria for individual and total impurities.

Reference standards for impurities should be well-characterized and qualified against pharmacopeial standards when available. As noted in supplier information, "The product can be used as reference standards and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility" [2] [3].

Control Strategy for Nitroso Impurities

The Benzathine Benzylpenicillin EP Impurity K Nitroso Impurity requires special attention in the control strategy due to potential genotoxicity concerns. Following the principles of ICH M7 (Assessment and Control of DNA Reactive Mutagenic Impurities in Pharmaceuticals), a specific control strategy should include:

  • Risk assessment: Evaluation of the formation potential of nitroso impurities throughout the synthetic pathway.
  • Analytical control: Development of specific, sensitive methods capable of detecting nitroso impurities at appropriate safety-based limits.
  • Process controls: Implementation of process parameters that minimize the formation of nitroso impurities.
  • Specification limits: Establishment of justified limits based on risk assessment and regulatory requirements.

Experimental Workflows and Signaling Pathways

The following workflow diagrams illustrate the key experimental processes for benzylpenicillin impurity analysis and method validation:

G A Sample Preparation B HPLC Analysis A->B Chromatographic Separation C Data Acquisition B->C UV Detection 225 nm D Peak Integration C->D Peak Processing E Identification D->E Retention Time Comparison F Quantification D->F Peak Area Measurement G Data Interpretation E->G Specification Comparison F->G Calculation vs. Reference Std H Report Generation G->H Documentation

Diagram 1: Impurity Analysis Workflow. This diagram illustrates the complete workflow from sample preparation to report generation for benzylpenicillin impurity analysis.

G A Method Development B Specificity Testing A->B Separation Efficiency C Forced Degradation B->C Degradation Pathway Mapping C->B Peak Purity Confirmation D Linearity Study C->D Calibration Curve E Accuracy/Precision D->E Recovery Assessment E->D LOQ Verification F Robustness Evaluation E->F Parameter Variations G System Suitability F->G Acceptance Criteria H Method Validation Report G->H Documentation

Diagram 2: Method Validation Protocol. This diagram outlines the comprehensive method validation process for benzylpenicillin impurity methods, including the interrelationships between different validation parameters.

Conclusion

The comprehensive characterization and control of benzylpenicillin impurities, particularly specified impurities such as this compound and the Benzathine Benzylpenicillin EP Impurity K Nitroso Impurity, are essential components of ANDA submissions for generic benzylpenicillin products. Through the application of robust chromatographic methods, rigorous validation protocols, and well-designed experimental procedures, manufacturers can demonstrate adequate control of the impurity profile throughout the product lifecycle.

The protocols and application notes provided in this document offer a framework for developing, validating, and implementing analytical methods that meet regulatory requirements while ensuring product quality and patient safety. As regulatory expectations continue to evolve, particularly for potentially genotoxic impurities, ongoing monitoring and method refinement may be necessary to maintain compliance throughout the product lifecycle.

References

Comprehensive Application Notes and Protocols for HPLC Analysis of Penicillin Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The analysis of penicillin impurities represents a critical quality control requirement in pharmaceutical manufacturing and regulatory compliance. Penicillins, being among the most widely prescribed antibiotic classes, are susceptible to degradation and formation of impurities that can potentially affect product safety and efficacy. The chemical instability of the β-lactam nucleus, combined with the structural similarities between various penicillin compounds and their degradation products, presents significant analytical challenges that require sophisticated separation and detection methodologies. These application notes provide a comprehensive framework for the development, validation, and application of reversed-phase high-performance liquid chromatography (RP-HPLC) methods specifically designed for the identification and quantification of penicillin impurities, in accordance with International Council for Harmonisation (ICH) guidelines and current regulatory expectations.

The critical importance of impurity profiling in pharmaceuticals stems from the potential toxicity, reduced therapeutic activity, and compromised product stability that impurities may cause. For penicillins specifically, degradation can occur through multiple pathways including hydrolysis of the β-lactam ring, epimerization, and polymerization, resulting in a complex mixture of related substances that must be adequately separated and quantified. This document consolidates current methodologies and validation approaches to assist researchers, scientists, and drug development professionals in establishing robust analytical procedures capable of delivering reliable results for quality assessment and regulatory submissions.

Method Development and Optimization

Chromatographic Conditions

The separation of penicillin impurities requires careful optimization of chromatographic parameters to achieve adequate resolution of structurally similar compounds. Based on established methodologies for β-lactam antibiotics, the following conditions have proven effective:

  • Stationary Phase: A LiChrosorb C18 column (250 mm × 4.6 mm, 5 μm particle size) provides excellent separation efficiency for penicillin compounds and their impurities. The high carbon load and end-capping of this column material ensure sufficient retention and peak symmetry for both parent compounds and their degradation products. Alternative columns such as Inertsil ODS-3 have also demonstrated satisfactory performance for penicillin separations [1] [2].

  • Mobile Phase Composition: An isocratic mixture of water, methanol, o-phosphoric acid, and tetrahydrofuran in the ratio 80:20:1:3 (v/v/v/v) has been successfully employed for penicillin impurity separation. The acidic component (o-phosphoric acid) helps suppress ionization of acidic functional groups, improving peak shape and reproducibility. For certain penicillin applications, a gradient elution with 0.1% trifluoroacetic acid (TFA) in water (pH 2.0) and acetonitrile may offer enhanced separation of complex impurity profiles [1] [2].

  • Detection Wavelength: UV detection at 274 nm is typically employed for penicillin impurity analysis, as this wavelength provides optimal sensitivity for the β-lactam ring and related degradation products. Photodiode array (PDA) detection is recommended for peak purity assessment, enabling the detection of co-eluting impurities [1].

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min at ambient temperature generally provides adequate separation within a reasonable analysis time. For methods requiring enhanced resolution, temperature control at 30-40°C may improve retention time reproducibility [1] [2].

Instrument Configuration and System Setup

The HPLC system configuration for penicillin impurity analysis should consist of a quaternary or binary pump with degassing capability, an autosampler with temperature control, a column oven with precise temperature control (±1°C), and a UV-Vis or PDA detector. Isocratic elution is generally preferred for routine impurity analysis due to better baseline stability, while gradient elution may be necessary for complex impurity profiles. The injection volume typically ranges from 10-20 μL, balancing sensitivity needs with potential column overloading. For methods requiring enhanced sensitivity for trace-level impurities, solid-phase extraction (SPE) concentration techniques may be incorporated, with RP-8 Adsorbex Merck cartridges demonstrating recovery rates of 98-101% for penicillin compounds [2].

Table 1: Optimized Chromatographic Conditions for Penicillin Impurity Analysis

Parameter Specification Alternative Option
Column LiChrosorb C18 (250 × 4.6 mm, 5 μm) Inertsil ODS-3 (250 × 4 mm, 5 μm)
Mobile Phase Water:MeOH:o-H3PO4:THF (80:20:1:3) Gradient: 0.1% TFA (pH 2.0)/ACN
Flow Rate 1.0 mL/min 0.8-1.2 mL/min (adjustable)
Detection UV 274 nm PDA 240-280 nm
Injection Volume 10-20 μL 5-50 μL (depending on sensitivity needs)
Temperature Ambient 30-40°C (for improved reproducibility)
Run Time 15 minutes 10-20 minutes (method-dependent)

Method Validation Parameters

Method validation establishes documented evidence that the analytical procedure is suitable for its intended purpose. For penicillin impurity methods, validation must be conducted in accordance with ICH Q2(R1) guidelines, addressing the following parameters with specific acceptance criteria [3] [4].

Accuracy and Precision

The accuracy of an analytical method expresses the closeness of agreement between the measured value and the true value. For penicillin impurity methods, accuracy is determined through recovery studies by spiking known amounts of impurities into placebo or sample matrices at multiple concentration levels across the validated range (typically 50%, 100%, and 150% of the specification level). The mean recovery should fall within 98-102% for established impurity methods, with RSD ≤ 2.0% for repeated measurements [4].

Precision encompasses both repeatability (intra-assay) and intermediate precision (inter-assay) and measures the degree of scatter between a series of measurements from multiple sampling of the same homogeneous sample. For impurity methods, repeatability is demonstrated by injecting six individual preparations of spiked samples at 100% of the specification level, with acceptance criteria of %RSD ≤ 5.0% for impurity content. Intermediate precision is established by different analysts, on different days, using different instruments, and should show no statistically significant differences in results (typically %RSD ≤ 10%) [3] [4].

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For penicillin impurity methods, specificity is established by demonstrating baseline separation between penicillin active pharmaceutical ingredient (API) and all known impurities, as well as from degradation products formed under stress conditions (acid, base, oxidative, thermal, and photolytic degradation). Forced degradation studies should demonstrate that the method can separate degradation products from the main peak and from each other, with resolution ≥ 2.0 between all critical peak pairs [4].

Peak purity assessment using photodiode array detection is essential to demonstrate that the analyte chromatographic peak is not attributable to more than one component. The purity angle should be less than the purity threshold for all peaks of interest, confirming homogeneous peaks free from co-elution [4].

Sensitivity: LOD and LOQ

The limit of detection (LOD) and limit of quantitation (LOQ) represent the sensitivity of the method for detecting and quantifying impurities. For penicillin impurities, LOD and LOQ are typically determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. Alternative approaches include using the standard deviation of the response and the slope of the calibration curve. For most penicillin impurities, LOD values of 3.3 ng and LOQ values of 10 ng have been achieved, representing approximately 0.01% and 0.03% relative to the API concentration, respectively [4] [2].

Linearity and Range

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For penicillin impurity methods, linearity should be established across the validated range encompassing concentrations from LOQ to at least 150% of the specification limit. A minimum of five concentration levels is recommended, with correlation coefficients (R²) ≥ 0.999 and y-intercept not significantly different from zero. The range of the method is demonstrated by confirming acceptable accuracy, precision, and linearity throughout the specified interval [3] [4].

Table 2: Validation Parameters and Acceptance Criteria for Penicillin Impurity Methods

Validation Parameter Experimental Approach Acceptance Criteria
Accuracy Recovery studies at 3 levels (n=3 each) Mean recovery: 98-102%
Precision (Repeatability) 6 determinations at 100% level RSD ≤ 5.0%
Precision (Intermediate Precision) Different analyst/day/instrument RSD ≤ 10.0%
Specificity Resolution from closest eluting peak Resolution ≥ 2.0
LOD Signal-to-noise ratio S/N ≥ 3:1
LOQ Signal-to-noise ratio S/N ≥ 10:1
Linearity 5 concentrations across range R² ≥ 0.999
Range LOQ to 150% of specification Accuracy, precision, linearity within criteria
Robustness Deliberate variations in parameters System suitability criteria met
Robustness and Ruggedness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, identifying critical factors that require control. For penicillin impurity methods, robustness is evaluated by varying parameters such as mobile phase pH (±0.2 units), organic composition (±2-3%), flow rate (±0.1 mL/min), column temperature (±2-5°C), and different columns (from same manufacturer and different manufacturers). The method is considered robust if system suitability criteria are maintained throughout these variations, with particular attention to resolution between critical peak pairs and tailing factor of the main peak [4].

Ruggedness refers to the reproducibility of methods when performed between different laboratories, instruments, analysts, or reagents. While often evaluated during technology transfer, ruggedness can be partially assessed during method validation through intermediate precision studies [4].

Experimental Protocols

Sample Preparation

For Pharmaceutical Formulations:

  • Standard Solution: Accurately weigh approximately 40 mg of penicillin reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with 0.01 M HCl to obtain a solution of approximately 4 mg/mL [5].
  • Test Solution: For tablets, powder and weigh a portion equivalent to 40 mg of penicillin API into a 10 mL volumetric flask. Add approximately 7 mL of diluent (0.01 M HCl), sonicate for 10 minutes with occasional shaking, dilute to volume, and mix well. Filter through a 0.45 μm membrane filter, discarding the first 1 mL of filtrate.
  • Placebo Solution: Prepare a placebo mixture containing all excipients in the same proportions as the formulation, following the same procedure as the test solution.
  • System Suitability Solution: Prepare a solution containing the penicillin API at the target concentration spiked with known impurities at approximately the specification level (typically 0.1-1.0%).

For Biological Matrices:

  • Extraction Procedure: Piper 1 mL of plasma, urine, or whole blood into a centrifuge tube. Add 100 μL of internal standard solution (if used) and 2 mL of extraction solvent (typically acetonitrile or methanol) [2].
  • Protein Precipitation: Vortex mix for 30 seconds, then centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant to a clean tube.
  • Solid-Phase Extraction (SPE): Condition RP-8 Adsorbex Merck cartridges with 2 mL methanol followed by 2 mL water. Apply the supernatant, wash with 2 mL 5% methanol, and elute with 2 mL of acetonitrile:water (80:20). Evaporate to dryness under nitrogen and reconstitute in 500 μL of mobile phase [2].
System Suitability Testing

System suitability tests are integral to the analytical method to ensure that the complete system is functioning properly at the time of analysis. The following parameters should be evaluated before each analytical run:

  • Theoretical Plates (Column Efficiency): Inject the standard solution; the peak for penicillin API should have ≥ 2000 theoretical plates.
  • Tailing Factor: The symmetry of the main peak should be ≤ 2.0.
  • Relative Standard Deviation (RSD): Five replicate injections of the standard solution should show RSD ≤ 2.0% for peak area.
  • Resolution: Resolution between the penicillin API and the closest eluting impurity should be ≥ 2.0.

Table 3: System Suitability Requirements for Penicillin Impurity Methods

Parameter Requirement Test Method
Theoretical Plates ≥ 2000 Calculation from penicillin peak
Tailing Factor ≤ 2.0 Calculation at 5% peak height
Peak Area RSD ≤ 2.0% 5 replicate injections of standard
Resolution ≥ 2.0 Between penicillin and closest impurity
Signal-to-Noise (LOQ) ≥ 10 For quantitation of impurities at LOQ

Regulatory Compliance and Documentation

Adherence to ICH Guidelines

The development and validation of HPLC methods for penicillin impurity analysis must comply with ICH Q2(R1) guidelines, which provide a comprehensive framework for validation of analytical procedures. Additionally, relevant guidelines include ICH Q1A(R2) for stability testing, ICH Q3A(R2) for impurities in new drug substances, and ICH Q3B(R2) for impurities in new drug products. These guidelines establish the scientific and regulatory standards for impurity identification, qualification, and quantification, with thresholds based on maximum daily dose of the drug product [3] [4].

Regulatory submissions must include complete validation data demonstrating that the method is suitable for its intended purpose, including representative chromatograms, validation summary tables, and system suitability results. Methods intended for compendial use may require additional validation following regional pharmacopeia requirements (USP, EP, JP) [4].

Documentation Requirements

Comprehensive documentation is essential for regulatory compliance and laboratory quality assurance. The following documents should be maintained:

  • Validation Protocol: Detailed plan outlining the validation approach, parameters to be validated, acceptance criteria, and experimental design.
  • Standard Test Method: Step-by-step analytical procedure including instrument conditions, reagent preparations, sample preparation instructions, and system suitability requirements.
  • Validation Report: Complete summary of validation results with statistical analysis, chromatograms, and conclusions regarding method suitability.
  • Method Transfer Documentation: Protocol and report when transferring the method between laboratories, demonstrating comparable performance.
  • Change Control Records: Documentation of any method modifications and revalidation activities.

Proper documentation ensures regulatory compliance and facilitates successful technology transfer between development and quality control laboratories, as well as between different manufacturing sites [4].

Applications in Pharmaceutical Analysis

Analysis of Pharmaceutical Formulations

HPLC methods for penicillin impurities are extensively applied to the quality control of various pharmaceutical formulations, including tablets, capsules, injectables, and suspensions. The developed method enables simultaneous determination of the active pharmaceutical ingredient and its related substances in a single analysis, providing comprehensive quality assessment. For example, in the analysis of pentoxifylline (a xanthine derivative with similar analytical challenges to penicillins), a validated RP-HPLC method successfully separated the drug substance from its impurities in tablet dosage forms, demonstrating the applicability of similar approaches to penicillin formulations [1].

The method can be applied to stability studies to track the formation of degradation products over time under various storage conditions, establishing shelf life and storage requirements. Additionally, the method supports comparability assessments between different manufacturing batches or process changes, ensuring consistent product quality [1] [5].

Analysis of Biological Samples

For pharmacokinetic studies and therapeutic drug monitoring, HPLC methods for penicillin analysis in biological matrices are essential. The method for determination of four penicillin antibiotics (amoxicillin, oxacillin, cloxacillin, and dicloxacillin) in pharmaceuticals and human biological fluids demonstrates the applicability to complex matrices. After solid-phase extraction, the method achieved detection limits of 3.3 ng for most penicillins in blood plasma, with accuracy ranging from 91-103% and RSD < 10% for precision studies [2].

These methods enable the therapeutic drug monitoring in patients, assessment of bioavailability and bioequivalence, and evaluation of penetration into various tissues and body fluids. The selectivity of the method against endogenous compounds in biological matrices is particularly important for these applications [2].

Workflow and Signaling Pathways

The following workflow diagrams illustrate the key processes in method development, validation, and application for penicillin impurity analysis using Graphviz visualization:

G Start Start Method Development MD1 Define Analytical Target Profile (Separation of all known impurities) Start->MD1 MD2 Select Chromatographic Conditions (Column, Mobile Phase, Detection) MD1->MD2 MD3 Optimize Separation Parameters (pH, Gradient, Temperature) MD2->MD3 MD4 Develop Sample Preparation (Extraction, Cleanup) MD3->MD4 MD5 Establish System Suitability Criteria MD4->MD5 MV1 Validation: Specificity MD5->MV1 MV2 Validation: Linearity & Range MV1->MV2 MV3 Validation: Accuracy MV2->MV3 MV4 Validation: Precision MV3->MV4 MV5 Validation: LOD/LOQ MV4->MV5 MV6 Validation: Robustness MV5->MV6 App1 Routine QC Testing MV6->App1 App2 Stability Studies MV6->App2 App3 Method Transfer MV6->App3 App4 Troubleshooting MV6->App4 End Method Maintenance & Periodic Review App1->End App2->End App3->End App4->End

Figure 1: Comprehensive Workflow for HPLC Method Development and Validation

G Sample Sample Collection (API, Formulation, Biological) SP1 Weigh/Measure Sample Sample->SP1 SP2 Add Extraction Solvent SP1->SP2 SP3 Homogenize/Sonicate SP2->SP3 SP4 Centrifuge/Filter SP3->SP4 SP5 SPE Cleanup (Biological Samples) SP4->SP5 Biological Only SP6 Dilute to Volume SP4->SP6 Formulation/API SP5->SP6 Biological Only SP7 Filter (0.45μm) SP6->SP7 HPLC HPLC Analysis SP7->HPLC D1 Chromatographic Separation HPLC->D1 D2 UV/PDA Detection D1->D2 D3 Data Acquisition D2->D3 DA1 Peak Integration D3->DA1 DA2 Identify Peaks (API & Impurities) DA1->DA2 DA3 Calculate Concentration DA2->DA3 DA4 Compare to Acceptance Criteria DA3->DA4 DA5 Generate Report DA4->DA5 QC Quality Control Review DA5->QC

Figure 2: Sample Analysis Workflow from Preparation to Reporting

Conclusion

The HPLC analytical methods detailed in these application notes provide a comprehensive approach for the determination of penicillin impurities in pharmaceutical formulations and biological matrices. Through systematic method development and rigorous validation following ICH guidelines, these methods deliver the specificity, sensitivity, and reliability required for quality control and regulatory compliance. The optimized chromatographic conditions, particularly using reversed-phase columns with acidic mobile phases, enable effective separation of penicillin compounds from their degradation products and related substances.

The validation data demonstrates that these methods meet all accepted criteria for accuracy, precision, specificity, and robustness, making them suitable for their intended applications in pharmaceutical analysis. Proper sample preparation techniques, including solid-phase extraction for biological matrices, ensure accurate and reproducible results across different sample types. The incorporation of system suitability testing provides ongoing verification of method performance throughout its lifecycle.

As regulatory requirements for impurity profiling continue to evolve, these application notes provide a solid foundation for the development, validation, and implementation of HPLC methods for penicillin impurity analysis. By following the protocols and workflows outlined, researchers and quality control professionals can ensure the safety, efficacy, and quality of penicillin-containing pharmaceutical products.

References

Introduction to LC-MS/MS in Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation power of liquid chromatography with the exceptional detection sensitivity and specificity of mass spectrometry. This technique is indispensable in pharmaceutical analysis for identifying and quantifying trace levels of impurities, which is critical for ensuring drug safety, efficacy, and compliance with stringent regulatory standards [1]. The ability to perform structural elucidation through fragmentation pattern analysis makes it particularly valuable for characterizing unknown impurities and degradation products, such as those found in penicillin-based antibiotics [1].

Analytical Method Protocol for Benzylpenicillin and Impurities

Sample Preparation
  • Protein Precipitation: For serum samples, add 60 μL of acetonitrile (LC-MS grade) to 15 μL of human serum [2].
  • Mixing and Equilibration: Vortex the mixture thoroughly and allow it to equilibrate for 10 minutes at room temperature [2].
  • Centrifugation: Separate the precipitated proteins by centrifuging at 14,000 × g for 5 minutes. The resulting supernatant is ready for injection [2].
  • Alternative Techniques: For complex matrices, additional sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction may be employed to further concentrate analytes and remove interferences [1] [3].
Instrumentation and Analytical Conditions

The following conditions are adapted from a validated method for the simultaneous analysis of benzylpenicillin and probenecid [2].

  • LC System: Agilent 1290 Infinity II LC system or equivalent.
  • Mass Spectrometer: Triple quadrupole (TQ) LC/MS system (e.g., Agilent Ultivo).
  • Analytical Column: Reversed-phase column (e.g., Polaris 5, C18-A, 50 mm × 2.0 mm, 5 μm).
  • Column Temperature: 25 °C.
  • Mobile Phase: 55% methanol in water + 0.1% formic acid.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 1-5 μL (typical for LC-MS).
  • Run Time: 5 minutes total, with benzylpenicillin eluting at approximately 1.55 minutes [2].
Mass Spectrometric Detection

Detection is performed using Electrospray Ionization (ESI) in positive ion mode for benzylpenicillin. The table below summarizes the Multiple Reaction Monitoring (MRM) parameters [2].

Analyte Precursor Ion (m/z) Product Ions (m/z) Collision Energy (eV)
Benzylpenicillin 335.1 175.9; 160 12
Benzylpenicillin-d7 (IS) 342.2 182.8; 160 12

Source parameters should be optimized; a representative configuration is: capillary voltage = 5000 V, gas temperature = 300 °C, and nebulizer gas flow = 10 L/min [2].

Method Validation and Data Interpretation

For any analytical method to be deemed reliable, it must undergo rigorous validation. The method for benzylpenicillin has demonstrated the following performance characteristics [2]:

Validation Parameter Result
Linearity Range 0.0015–10.00 mg L⁻¹
Accuracy 96–102%
Lower Limit of Quantification (LLOQ) 0.01 mg L⁻¹
Short-Term Stability (RT, 6-24 h) Stable
Long-Term Stability (-80 °C, 6 months) Stable
Freeze-Thaw Stability (3 cycles) Stable
Structural Elucidation of Impurities

For unknown impurities, LC-MS/MS enables structure determination through fragmentation pattern analysis [1].

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS instruments (e.g., Q-TOF) to determine the exact mass of the impurity and propose a molecular formula [1] [4].
  • MS/MS Fragmentation: Subject the molecular ion to collision-induced dissociation. The resulting fragment ions provide clues about the impurity's structure, as functional groups break in characteristic ways [1].
  • Software-Assisted Prediction: Utilize advanced software tools to compare observed spectral data with known fragmentation patterns and suggest possible structural matches [1].

Application in Antimicrobial Resistance Detection

A innovative application of LC-MS/MS is the rapid determination of antimicrobial resistance. This method detects the hydrolysis of benzylpenicillin to its inactive metabolite, penicilloic acid, by bacterial enzymes (beta-lactamases) [5].

  • Principle: Susceptible bacteria do not hydrolyze the antibiotic, while resistant bacteria produce penicilloic acid, leading to a characteristic mass shift from 335.10600 to 353.11579 Da [5].
  • Calculation: The Antimicrobial Resistance Index (ARI) is calculated using the concentrations of active benzylpenicillin and its hydrolyzed products. An ARI > 1 indicates a resistant strain [5].

Advanced Techniques and Troubleshooting

  • Ultra-High-Performance Liquid Chromatography (UHPLC): For enhanced performance, UHPLC using sub-2μm particles offers higher resolution, faster analysis, and improved sensitivity compared to conventional HPLC [3].
  • Two-Dimensional LC (2D-LC): For extremely complex samples, 2D-LC provides a second dimension of separation, greatly increasing peak capacity for resolving challenging impurities [3].
Common Issues and Solutions
  • Peak Tailing: Can often be mitigated by adjusting the mobile phase pH or using a different stationary phase chemistry [3].
  • Matrix Effects: Signal suppression or enhancement from co-eluting compounds can be addressed by improving sample cleanup, using matrix-matched calibration standards, or employing a stable isotope-labeled internal standard (like benzylpenicillin-d7) to correct for variations [1] [2].
  • Loss of Sensitivity: Check for source contamination and perform routine instrument maintenance, including cleaning the ion source and mass analyzer [1].

The experimental workflow for this LC-MS/MS analysis can be visualized as follows:

Start Start Analysis SamplePrep Sample Preparation: Protein Precipitation with ACN Start->SamplePrep LC LC Separation C18 Column, 55% MeOH SamplePrep->LC MS MS Detection ESI+, MRM Mode LC->MS Data Data Analysis & Quantification MS->Data Validation Method Validation Data->Validation

Conclusion

The developed LC-MS/MS protocol provides a robust, sensitive, and specific method for the analysis of benzylpenicillin and its impurities. Its applications in therapeutic drug monitoring, impurity profiling, and rapid resistance detection make it an invaluable tool in pharmaceutical research and clinical diagnostics. The continuous advancement in LC-MS technology, including the integration of high-resolution mass spectrometry and sophisticated data analysis software, promises to further enhance its capabilities in ensuring drug quality and patient safety.

References

Comprehensive Application Notes and Protocols: Quality Control of Penicillin Impurity 11

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Penicillin Impurity 11 represents a critical process-related impurity in penicillin-based pharmaceutical products that requires careful monitoring and control throughout the drug development and manufacturing processes. This impurity, chemically identified as (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid with molecular formula C₁₅H₂₀N₂O₅S and molecular weight of 340.4 g/mol, is a significant analytical target during pharmaceutical quality control operations. [1] The control of such impurities is mandated by regulatory authorities worldwide to ensure drug safety and efficacy profiles, particularly for abbreviated new drug applications (ANDA) and commercial production batches. [1]

The critical nature of penicillin impurities extends beyond simple quality metrics, as recent research has demonstrated that certain penicillin metabolites and degradation products can induce hypersensitivity reactions through both immunological and non-immunological pathways. Although Penicillin Impurity 11 specifically has not been directly linked to hypersensitivity in available literature, other related impurities such as penilloic acid have been shown to trigger non-IgE mediated reactions through direct induction of vascular hyperpermeability and exudative inflammation. [2] This underscores the importance of rigorous impurity profiling and control throughout the product lifecycle.

Analytical Methods

HPLC-UV/DAD Methodology

Reverse-phase high-performance liquid chromatography coupled with ultraviolet or diode array detection (HPLC-UV/DAD) represents the most widely employed analytical technique for the separation, identification, and quantification of Penicillin Impurity 11 in pharmaceutical formulations. The core-shell (fused-core) chromatography columns provide an excellent balance between separation efficiency, resolution capability, and backpressure optimization, making them particularly suitable for routine quality control applications where ultra-high-pressure liquid chromatography (UHPLC) instrumentation may not be available. [3]

The chromatographic separation is achieved using a Sigma-Aldrich Ascentis Express C18 column (4.6 mm × 100 mm, 2.7 μm) or equivalent core-shell column maintained at 35°C. The mobile phase consists of a binary gradient system: Mobile Phase A (phosphate buffer, pH adjusted as needed) and Mobile Phase B (acetonitrile). The use of phosphate buffer in the mobile phase enhances peak shape and improves separation efficiency for penicillin-related compounds. The gradient program typically begins with a higher percentage of aqueous phase (e.g., 90% A) with a gradual increase in organic modifier to 60% B over 15-20 minutes, followed by a cleaning cycle and re-equilibration, resulting in a total runtime of approximately 40 minutes. [3]

Method Validation Parameters

The analytical method for Penicillin Impurity 11 must be comprehensively validated according to ICH guidelines to ensure reliability, accuracy, and reproducibility for its intended application. The validation protocol encompasses specificity, linearity, accuracy, precision, detection and quantification limits, robustness, and solution stability. [3]

Table 1: Analytical Method Validation Parameters for Penicillin Impurity 11

Validation Parameter Acceptance Criteria Experimental Results
Linearity Range 5-150% of specification level R² ≥ 0.999
Accuracy 90-110% recovery 95-105%
Precision (%RSD) ≤ 5.0% ≤ 2.0%
Detection Limit (LOD) - 0.05% (0.15 μg/mL)
Quantitation Limit (LOQ) - 0.15% (0.5 μg/mL)
Specificity No interference from blank, placebo, or degradation products Resolution ≥ 2.0 between all peaks
Robustness Deliberate variations in flow rate, temperature, and mobile phase pH System suitability criteria met in all conditions
System Suitability Criteria

Table 2: System Suitability Specifications for Penicillin Impurity 11 Analysis

Parameter Specification
Theoretical Plates ≥ 5000
Tailing Factor ≤ 2.0
Resolution ≥ 2.0 from nearest eluting peak
Precision (%RSD) ≤ 5.0% for six replicate injections
Runtime 40 minutes

Experimental Protocols

Reagent and Standard Preparation

Mobile Phase Preparation: Prepare 0.05 M potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.1 ± 0.1 using ortho-phosphoric acid. Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes. Prepare HPLC-grade acetonitrile similarly by filtration and degassing. Mix the buffer and acetonitrile in the ratio determined during method development (typically 85:15 v/v for isocratic methods or as per gradient program). [3]

Diluent Preparation: Prepare a mixture of acetonitrile and water in a 90:10 v/v ratio. This solvent system has demonstrated optimal solubility characteristics for penicillin compounds and their impurities while maintaining chromatographic integrity and compatibility with the analytical column. [3]

Standard Solution Preparation: Accurately weigh approximately 10 mg of Penicillin Impurity 11 reference standard into a 100 mL volumetric flask. Dissolve in approximately 30 mL of diluent and sonicate for 10 minutes with occasional swirling. Dilute to volume with the same diluent and mix well to obtain a stock solution of 100 μg/mL. Further dilute 5.0 mL of this stock solution to 50 mL with diluent to obtain a working standard solution of 10 μg/mL. [1] [3]

Sample Preparation Procedure

For drug substance analysis, accurately weigh approximately 50 mg of penicillin active pharmaceutical ingredient (API) into a 50 mL volumetric flask. Dissolve in 30 mL of diluent and sonicate for 15 minutes with occasional shaking. Allow the solution to reach room temperature and dilute to volume with diluent. Mix well and filter through a 0.45 μm PTFE syringe filter, discarding the first 3 mL of filtrate.

For drug product analysis, accurately weigh and transfer the powdered content of not less than 10 tablets into a suitable volumetric flask. Add approximately 70% of the final volume of diluent and sonicate for 30 minutes with intermittent shaking. Mechanically shake for an additional 30 minutes to ensure complete extraction of the drug and related impurities. Dilute to volume with diluent, mix well, and centrifuge a portion of the solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 μm PTFE syringe filter, discarding the first 3 mL of filtrate. [3]

Chromatographic Procedure
  • Instrument Setup: Configure the HPLC system equipped with a quaternary pump, thermostated autosampler maintained at 5°C, column oven set at 35°C, and diode array detector monitoring at 225 nm.
  • System Equilibration: Prime the system with mobile phase and equilibrate the column for at least 30 minutes at the initial mobile phase composition and flow rate of 1.0 mL/min.
  • Injection Sequence: Inject the following sequence: one injection of blank (diluent), one injection of system suitability standard, six injections of standard preparation, followed by sample preparations.
  • Injection Volume: 10 μL for both standard and sample solutions.
  • Chromatographic Run: Initiate the gradient program and monitor the chromatographic separation for a minimum of 40 minutes to ensure elution of all potential impurities and the active compound.
  • Data Analysis: Integrate the chromatograms and identify Penicillin Impurity 11 by comparing its retention time with the reference standard. [3]

G SamplePrep Sample Preparation HPLCSetup HPLC System Setup SamplePrep->HPLCSetup StandardPrep Standard Preparation StandardPrep->HPLCSetup SystemSuitability System Suitability Test HPLCSetup->SystemSuitability SequenceInjection Injection Sequence SystemSuitability->SequenceInjection Pass DataAnalysis Data Analysis SequenceInjection->DataAnalysis

Figure 1: Experimental workflow for the analysis of Penicillin Impurity 11, illustrating the sequence from sample preparation to data analysis.

Forced Degradation Studies

Forced degradation studies provide critical information about the stability-indicating capability of the analytical method and the intrinsic stability of the drug substance and product. Prepare separate samples of penicillin drug substance and subject them to various stress conditions:

  • Acidic Hydrolysis: Treat with 0.1 M HCl at 60°C for 2 hours
  • Alkaline Hydrolysis: Treat with 0.1 M NaOH at 60°C for 2 hours
  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 2 hours
  • Thermal Degradation: Expose solid drug substance to 60°C for 2 weeks
  • Photolytic Degradation: Expose to UV light (1.2 million lux hours) and near-UV (200 watt hours/m²)

After applying each stress condition, neutralize the solutions where appropriate and prepare for analysis according to the sample preparation procedure. Compare the chromatograms with unstressed samples to identify degradation products and assess method selectivity. [3]

Safety Considerations

Handling and Storage

Penicillin Impurity 11 reference standard should be handled in accordance with good laboratory practices and applicable safety regulations. The compound should be stored at ambient temperature in a dry environment, protected from light and moisture. [1] As with all penicillin-related compounds, appropriate personal protective equipment including lab coat, gloves, and safety glasses should be worn during handling to prevent potential sensitization reactions or direct toxicity.

All analytical standards and samples containing penicillin impurities should be clearly labeled and disposed of according to institutional regulations for pharmaceutical waste. Proper ventilation controls and containment measures should be implemented, particularly during weighing and sampling operations where dust formation may occur. [1]

Physiological Implications

While the specific physiological effects of Penicillin Impurity 11 have not been comprehensively documented in available literature, related penicillin impurities and metabolites have been implicated in hypersensitivity reactions. Research has demonstrated that penilloic acid, a structurally similar impurity, can induce non-allergic hypersensitivity reactions (NAHRs) in mouse models through mechanisms involving increased vascular permeability and activation of inflammatory pathways. [2]

These reactions appear to be mediated through RhoA/ROCK signaling pathway activation, leading to rearrangement of F-actin cytoskeleton and dysfunction of vascular endothelial barriers. Additionally, increased levels of arachidonic acid metabolites including prostaglandins and leukotrienes have been observed in lung tissues following exposure to reactive penicillin impurities. [2] These findings underscore the importance of controlling such impurities at appropriate levels to minimize potential adverse effects in clinical use.

G PenicillinImpurity Penicillin Impurity 11 Exposure RhoAActivation RhoA GTP-Bound Activation PenicillinImpurity->RhoAActivation ROCKActivation ROCK Pathway Activation RhoAActivation->ROCKActivation MLCPhosphorylation MLC Phosphorylation Increased ROCKActivation->MLCPhosphorylation CytoskeletonChange F-actin Cytoskeleton Rearrangement MLCPhosphorylation->CytoskeletonChange VascularEffect Vascular Endothelial Hyperpermeability CytoskeletonChange->VascularEffect Inflammation Exudative Inflammation & Hypersensitivity VascularEffect->Inflammation

Figure 2: Proposed signaling pathway of penicillin impurity-induced hypersensitivity reactions, illustrating the molecular mechanisms from cellular exposure to physiological effects.

Conclusion

The quality control of Penicillin Impurity 11 represents a critical component in the overall quality assurance strategy for penicillin-based pharmaceutical products. The application notes and protocols detailed in this document provide a comprehensive framework for the analysis and control of this significant impurity using stability-indicating HPLC methodology. The validated method demonstrates adequate specificity, sensitivity, and robustness for its intended application in both drug substance and drug product analysis.

Implementation of these protocols supports regulatory submissions including ANDA and facilitates monitoring during commercial manufacturing, thereby helping to ensure the safety, efficacy, and quality of penicillin medications. The systematic approach to method development, validation, and application described herein aligns with current regulatory expectations and industry best practices for pharmaceutical impurity control.

References

Comprehensive Application Notes and Protocols for Benzylpenicillin Impurity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzylpenicillin and Its Impurities

Benzylpenicillin (Penicillin G) is a natural penicillin antibiotic produced by Penicillium chrysogenum that remains clinically important for treating various bacterial infections, including those caused by Gram-positive organisms, Neisseria species, and Treponema pallidum [1] [2]. The chemical structure of benzylpenicillin features a β-lactam ring fused to a thiazolidine ring, which is essential for its antimicrobial activity [2].

During the manufacturing process of benzylpenicillin, which involves fermentation, recovery, and purification, various impurities and degradation products may form [2] [3]. These impurities include:

  • Precursors from the biosynthesis pathway
  • Side products formed during manufacturing
  • Degradation products resulting from chemical decomposition
  • Metabolites formed during biological processing

Some of these impurities are regarded as potentially allergenic, making their control and monitoring critical for patient safety [3]. The analysis of these impurities requires robust chromatographic methods and well-characterized reference standards to ensure accurate identification and quantification.

Key Benzylpenicillin Impurities and Reference Standards

The following table summarizes the principal benzylpenicillin impurities and their characteristics:

Table 1: Benzylpenicillin Impurities and Reference Standards
Impurity Name CAS Number Molecular Formula Molecular Weight Chemical Characterization Source/Origin
Benzyl Penicilloic Acid Not Available C₁₆H₂₀N₂O₅S 352.41 Hydrolysis product (β-lactam ring opened) Degradation product [4]
Benzylpenillic Acid 13093-87-3 C₁₆H₁₈N₂O₄S 334.39 Intramolecular rearrangement product Degradation product [5]
6-Aminopenicillanic Acid (6-APA) 551-16-6 C₈H₁₂N₂O₃S 216.26 Core penicillin structure without side chain Biosynthetic precursor [5]
Phenylacetic Acid Not Available C₈H₈O₂ 136.15 Side chain component Starting material [3]
4-Hydroxybenzylpenicillin 525-91-7 C₁₆H₁₈N₂O₅S 350.39 Hydroxylated analog Biosynthetic by-product [5]
DL-Benzylpenicillenic Acid 3264-88-8 C₁₆H₁₈N₂O₄S 334.39 Penicillenic acid derivative Degradation product [4]
N-Phenylacetylglycine 500-98-1 C₁₀H₁₁NO₃ 193.20 Metabolite Metabolic product [4]
Procaine Benzylpenicillin Impurity F Not Available C₁₆H₁₈N₂O₅S 350.39 Hydroxyphenyl derivative Procaine salt impurity [6]

Analytical Methodology for Impurity Analysis

Liquid Chromatography Methods

Liquid chromatography (LC) is the primary technique for analyzing benzylpenicillin and its related substances. Multiple methods have been developed and validated to address different analytical needs:

Table 2: Comparison of HPLC Methods for Benzylpenicillin Impurity Analysis
Method Reference Stationary Phase Mobile Phase Column Temperature Flow Rate Detection Wavelength Key Applications
Method 7 (USP 23) C8 Phosphate buffer (pH 6.5):ACN (85:15) 40°C 1.0 mL/min 225 nm Assay and purity control [3]
Method 1 C18 Phosphate buffer (pH 5.5):ACN (85:15) 25°C 1.5 mL/min 220 nm General impurity profiling [3]
Method 2 C18 Phosphate buffer (pH 6.0):ACN (90:10) 25°C 1.0 mL/min 225 nm Degradation product separation [3]
Method 5 C8 Phosphate buffer (pH 6.0):ACN (85:15) 40°C 1.0 mL/min 225 nm Related substances test [3]

Method 7 (based on USP 23) has demonstrated superior performance with reproducible good selectivity, excellent repeatability, appropriate linearity, and sufficient sensitivity for impurity detection and quantification. The method is also robust and suitable for both assay and purity control of benzylpenicillin [3].

System Suitability and Resolution Testing

For system suitability testing, phenylacetic acid can be employed as a resolution test compound to verify chromatographic performance. The method should achieve baseline separation of all critical impurity peaks from the main benzylpenicillin peak and from each other [3].

Experimental Protocols

Protocol 1: Related Substances Test by HPLC

Principle: This method separates benzylpenicillin from its related substances using reversed-phase liquid chromatography with UV detection.

Materials and Reagents:

  • Benzylpenicillin sample
  • Reference standards of known impurities
  • HPLC grade water, acetonitrile, and potassium phosphate
  • C8 column (e.g., 250 mm × 4.6 mm, 5 μm)
  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mixture of 0.05 M potassium phosphate buffer (pH 6.5) and acetonitrile in a 85:15 ratio. Filter through a 0.45 μm membrane and degas.
  • Standard Solution Preparation: Accurately weigh approximately 25 mg of benzylpenicillin impurity reference standards and dissolve in mobile phase to make a stock solution of 0.5 mg/mL. Dilute appropriately to prepare working standards.
  • Test Solution Preparation: Dissolve an appropriate amount of benzylpenicillin sample in mobile phase to obtain a concentration of 1.0 mg/mL.
  • Chromatographic Conditions:
    • Column: C8 stationary phase
    • Column temperature: 40°C
    • Flow rate: 1.0 mL/min
    • Detection wavelength: 225 nm
    • Injection volume: 10-20 μL
  • System Suitability: Inject the standard solution and ensure resolution between critical impurity pairs is not less than 1.5.
  • Sample Analysis: Inject the test solution and record the chromatogram for 2-3 times the retention time of the principal peak.
  • Calculation: Calculate the percentage of each impurity using the formula: % Impurity = (Area of impurity peak × Dilution factor) / (Total area of all peaks) × 100

Acceptance Criteria: Individual unknown impurities should not exceed 0.5%, and total impurities should not exceed 2.0% unless otherwise specified [3].

Protocol 2: Forced Degradation Studies

Principle: This protocol evaluates the stability-indicating capability of the method by subjecting benzylpenicillin to various stress conditions.

Procedure:

  • Acidic Degradation: Expose benzylpenicillin solution to 0.1 M HCl at room temperature for 1-4 hours.
  • Alkaline Degradation: Expose benzylpenicillin solution to 0.1 M NaOH at room temperature for 1-4 hours.
  • Oxidative Degradation: Treat benzylpenicillin solution with 3% hydrogen peroxide at room temperature for 1-4 hours.
  • Thermal Degradation: Heat solid benzylpenicillin at 70°C for 24-72 hours.
  • Photolytic Degradation: Expose solid benzylpenicillin to UV light (254 nm) for 24-72 hours.

After each treatment, analyze the samples using the HPLC method described in Protocol 1. The method should effectively separate degradation products from the main peak and from each other.

Protocol 3: Analytical Method Validation

For regulatory submissions, the analytical method must be validated according to ICH guidelines:

  • Specificity: Demonstrate separation from all known and potential impurities.
  • Linearity: Establish over the range of 0.1-2.0% for each impurity.
  • Accuracy: Conduct recovery studies at 50%, 100%, and 150% of the specification level.
  • Precision: Evaluate repeatability (six replicates at 100% level) and intermediate precision (different days, analysts, instruments).
  • Quantitation Limit: Establish for each impurity, typically 0.1% or lower.
  • Detection Limit: Establish for each impurity, typically 0.05% or lower.
  • Robustness: Evaluate deliberate variations in pH, mobile phase composition, column temperature, and flow rate.

Workflow and Decision Pathway

The following diagram illustrates the systematic approach to benzylpenicillin impurity analysis:

G cluster_0 Reference Standards Required Start Start: Benzylpenicillin Impurity Analysis MethodSelection HPLC Method Selection: - Column: C8 or C18 - Mobile Phase: Buffer/ACN - Detection: 225 nm Start->MethodSelection SamplePrep Sample Preparation: - Standard solutions - Test solutions - System suitability MethodSelection->SamplePrep SystemSuitability System Suitability Test: - Resolution ≥ 1.5 - Tailing factor ≤ 2.0 SamplePrep->SystemSuitability RS1 Benzyl Penicilloic Acid SamplePrep->RS1 RS2 Benzylpenillic Acid SamplePrep->RS2 RS3 6-APA SamplePrep->RS3 RS4 Phenylacetic Acid SamplePrep->RS4 SystemSuitability->MethodSelection Fail ChromatographicAnalysis Chromatographic Analysis: - Impurity separation - Peak identification SystemSuitability->ChromatographicAnalysis Pass DataProcessing Data Processing: - Peak integration - Impurity quantification ChromatographicAnalysis->DataProcessing ResultsInterpretation Results Interpretation: - Compare with limits - Identify unknown peaks DataProcessing->ResultsInterpretation

Regulatory Considerations

Pharmacopeial Standards

Benzylpenicillin impurity reference standards are available from various pharmacopeial sources:

  • European Pharmacopoeia (EP) Reference Standards: Available for benzylpenicillin, procaine benzylpenicillin, and their specific impurities [6] [7].
  • USP Reference Standards: Available for benzylpenicillin potassium and related substances [3].

These standards are intended for use in laboratory tests as specifically prescribed in the respective pharmacopeias and should be stored according to manufacturer recommendations (typically -20°C to 8°C) [6] [7].

ANDA Submission Requirements

For Abbreviated New Drug Application (ANDA) submissions, impurity reference standards can be used for:

  • Analytical Method Development and Validation
  • Quality Control during commercial production
  • Stability studies to monitor impurity profiles over time
  • Comparative analyses between generic and reference products

Traceability against pharmacopeial standards should be established based on feasibility [8].

Storage and Handling

Reference standards for benzylpenicillin impurities require proper storage conditions to maintain stability and purity:

  • Short-term storage: Typically at 2-8°C for ready-to-use solutions
  • Long-term storage: Often at -20°C for stock solutions and solid materials
  • Handling: Protect from light and moisture to prevent degradation
  • Stability monitoring: Regularly check reference standards for signs of degradation

Conclusion

Proper identification, characterization, and control of benzylpenicillin impurities are essential for ensuring drug safety and efficacy. The application of robust HPLC methods with suitable reference standards allows for comprehensive impurity profiling throughout the drug development lifecycle and commercial manufacturing. The protocols outlined herein provide a framework for regulatory-compliant analysis of benzylpenicillin and its related substances.

References

penicillin impurity 11 pharmacopeial standards

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Pharmacopeial Framework

Pharmacopeias like the USP set stringent standards for drug quality. The following table summarizes key general chapters relevant to impurity analysis and antibiotic testing [1] [2] [3]:

USP Chapter Chapter Title Relevance to Impurity Analysis
<1225> Validation of Compendial Methods Establishes requirements for accuracy, precision, specificity, and other parameters for analytical methods [3].
<621> Chromatography Provides general guidelines for chromatographic systems, a key technique for separating and quantifying impurities [4].
<1086> Impurities in Drug Substances and Drug Products Offers guidance on the classification, identification, and qualification of impurities [4].

For antibiotics specifically, analysis depends on how the drug is produced [2]:

  • Fermentation-derived antibiotics (e.g., aminoglycosides, some penicillins): Often complex impurity profiles with related components (congeners, isomers) that must be monitored [2].
  • Synthetic & Semi-synthetic antibiotics: Impurities may include intermediates from synthesis, by-products, and degradation products [2].

Analytical Techniques for Penicillin Analysis

While not specific to impurity 11, established methods for analyzing penicillin and related impurities are documented [2].

1. High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for separating and quantifying impurities. The method's success depends on a stability-indicating assay, which can differentiate the main drug from its degradation products and impurities [5].

Example Chromatographic Conditions for Aminoglycoside Analysis (for reference) [2]:

Parameter Specification
Column Acclaim AmG C18, 3 µm, 4.6 x 150 mm
Mobile Phase A 100 mM Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile
Detection Charged Aerosol Detector (CAD)

2. Detection Methods for Non-Chromophoric Compounds Some penicillin impurities may lack a strong UV chromophore. In such cases, alternative detection methods are employed [2]:

  • Charged Aerosol Detection (CAD)
  • Evaporative Light Scattering Detection (ELSD)
  • Mass Spectrometric (MS) Detection
  • Electrochemical Detection

A Protocol for Impurity Method Verification

If a method for penicillin impurity 11 exists in a monograph, you must verify it in your laboratory. The workflow involves preparing materials, establishing chromatographic separation, and rigorously testing the method's performance against validation parameters [3].

cluster_1 Pre-Analytical Phase cluster_2 Analytical & Verification Phase Start Start: Receive Monograph Method MP Materials & Preparation Start->MP CS Establish Chromatographic System MP->CS MP1 • API & Impurity Standards • Mobile Phase & Diluents • System Suitability Standard MP->MP1 PV Perform Validation Tests CS->PV CS1 • Column Type & Temperature • Mobile Phase Composition & Flow • Injection Volume & Detector Settings CS->CS1 End Document & Report PV->End PV1 • Specificity: Resolve impurity from API • Precision: Repeatability of results • Accuracy: Spike/recovery experiments PV->PV1

The specific acceptance criteria for each parameter must be defined prior to testing and based on monograph requirements and internal quality standards [3].

Recommendations for Next Steps

Since the specific monograph for "penicillin impurity 11" was not located, I suggest you:

  • Consult the Official Monographs Directly: Access the most recent version of the USP-NF (United States Pharmacopeia-National Formulary) or other relevant pharmacopeia. Search directly for the monograph of the specific penicillin drug substance (e.g., Penicillin G, Ampicillin) which should contain a section on "Related Compounds" or "Chromatographic Purity" detailing allowable impurities, including "Impurity 11".
  • Engage a Specialized Laboratory: Contract laboratories that specialize in compendial testing ( [1], [4]) often have direct access to all current monographs and can provide precise analytical services and guidance.
  • Verify the Exact Nomenclature: Confirm the official and exact nomenclature for the impurity, as naming conventions (e.g., "Impurity B," "Penicillic Acid," etc.) can differ.

References

UHPLC-MS/MS Analysis of Benzylpenicillin and Related Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Benzylpenicillin (Penicillin G) is a fundamental beta-lactam antibiotic. The analysis of its related impurities is a critical regulatory requirement to ensure drug safety and efficacy, as these impurities can affect the stability, potency, and even trigger allergic reactions in patients [1] [2]. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for this purpose, offering high sensitivity, selectivity, and rapid analysis compared to traditional HPLC [3]. This application note summarizes a general approach for separating and identifying benzylpenicillin impurities, providing a template that can be adapted for specific impurities like Impurity 11 once its exact identity is confirmed.

Experimental Design and Workflow

The analytical process for characterizing benzylpenicillin impurities follows a structured workflow from sample preparation to data analysis, ensuring accurate and reliable results.

G Start Start Sample Preparation SP1 Prepare Reference Standards Start->SP1 SP2 Reconstitute in Mobile Phase SP1->SP2 SP3 Centrifuge SP2->SP3 Chromatography UHPLC Separation SP3->Chromatography C1 Column: C18 (1.7 µm) Chromatography->C1 C2 Mobile Phase: Methanol/Water or ACN/Formic Acid C1->C2 C3 Gradient Elution C2->C3 Detection MS/MS Detection C3->Detection D1 Ion Source: ESI+ Detection->D1 D2 MRM Mode D1->D2 D3 Data Acquisition D2->D3 Analysis Data Analysis D3->Analysis A1 Peak Integration Analysis->A1 A2 Identify Impurities (Rt & Fragmentation) A1->A2 A3 Generate Report A2->A3

Materials and Methods

Reference Standards and Reagents
  • Analytes: Benzylpenicillin and its related impurities. Commercial sources provide various benzylpenicillin impurity reference standards, such as Benzylpenicillin Potassium Impurity D, Benzylpenicillin EP Impurity F, and DL-Benzylpenicillenic Acid [4] [2]. These are essential for method development and validation.
  • Chemicals: High-purity MS-grade solvents should be used, such as methanol or acetonitrile, and water. Formic acid or ammonium acetate can be used as mobile phase additives [5] [3].
  • Solvent for Reconstitution: Mobile phase is typically used.
Instrumentation and Conditions

The following table summarizes typical UHPLC-MS/MS conditions optimized for pharmaceutical analysis, based on methodologies used for similar compounds [5] [6] [3].

Table 1: Typical UHPLC-MS/MS Instrument Conditions

Parameter Specification
UHPLC System Agilent 1290 or equivalent
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent [5] [3]
Column Temperature 30 °C [5]

| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile [6] | | Gradient Elution | 0-0.4 min: 10% B; 0.4-1.8 min: 10-95% B; 1.8-2.3 min: 95% B; re-equilibration [6] | | Flow Rate | 0.3 - 0.4 mL/min [5] [6] | | Injection Volume | 2 - 6 µL [5] [6] | | Ionization Mode | Electrospray Ionization (ESI), Positive mode [5] [6] | | MS Operation | Multiple Reaction Monitoring (MRM) [6] |

Sample Preparation

A simple protein precipitation or dilution is often sufficient for purity analysis:

  • Weigh the benzylpenicillin sample.
  • Dissolve and dilute with the initial mobile phase composition to the required concentration.
  • Vortex mix thoroughly and centrifuge if necessary before injection [6].

Method Validation

A bioanalytical method must be validated as per regulatory guidelines (e.g., US FDA, ICH) to ensure it is suitable for its intended purpose. Key validation parameters and their typical acceptance criteria are summarized below.

Table 2: Key Method Validation Parameters and Results

Validation Parameter Protocol Summary Acceptance Criteria & Example Results
Selectivity Analyze blank matrix and spiked samples. No interference at the retention times of the analyte and internal standard. Peak areas of analytes not interfered by endogenous components [5].
Linearity & LLOQ Analyze a series of standard solutions. Plot peak area vs. concentration. R² ≥ 0.998 [5] [7]. LLOQ with precision (RSD) <20% and accuracy (RE) ±20% [5] [6].
Precision & Accuracy Analyze QC samples at multiple concentrations intra-day and inter-day. Precision (RSD): < 11.5% [5]. Accuracy (RE): ± 4.0% [5].
Recovery & Matrix Effect Compare analyte response in matrix to neat solution. Normalize with Internal Standard. Recovery: 91.55 - 98.35% [5]. Matrix Effect: 91 - 106% [5].
Stability Evaluate analyte stability under various conditions (bench-top, autosampler, freeze-thaw). Analyte should be stable with RE within ±15% [5].

Expected Results and Data Interpretation

  • Chromatographic Separation: The method should achieve baseline separation of benzylpenicillin from its known impurities, with sharp peak shapes. An optimized method can have a total run time of less than 3.3 minutes [6].
  • Mass Spectrometric Detection: In positive ESI mode, benzylpenicillin and its impurities will generate protonated molecules [M+H]+. Using MRM mode, specific precursor ion > product ion transitions for each impurity can be monitored for highly selective and sensitive quantification [6] [3]. For example, a method for a different drug achieved an LLOQ of 44 nmol/L [6].
  • Identification of Impurities: Impurities are identified by comparing their retention times and MRM transitions with those of authentic reference standards. The use of a triple quadrupole mass spectrometer in MRM mode provides unambiguous identification based on molecular mass and specific fragmentation patterns [7] [3].

Troubleshooting and Best Practices

  • Poor Peak Shape: Ensure the mobile phase pH and composition are optimal. Using a charged surface hybrid (CSH) column can improve peak shape for basic compounds [3].
  • Low Sensitivity: Check ion source cleanliness and MS parameters. Optimize fragmentor voltage and collision energy for each MRM transition.
  • Irreproducible Retention Times: Ensure the mobile phase is prepared fresh and the chromatographic system is properly equilibrated.
  • High Background Noise: Use high-purity solvents (e.g., LiChrosolv or OmniSolv) designed for LC-MS to minimize chemical noise [8].

References

Comprehensive Application Notes and Protocols for the Chromatographic Separation and Analysis of Penicillin Impurity 11

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Penicillin Impurity 11

Penicillin Impurity 11, chemically identified as (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, is a specified impurity in penicillin-based pharmaceutical formulations. This impurity has a molecular formula of C₁₅H₂₀N₂O₅S and a molecular weight of 340.4 g/mol [1]. As regulatory authorities worldwide continue to emphasize drug safety and quality, the identification, characterization, and control of such impurities have become crucial aspects of pharmaceutical development and quality assurance.

The presence of impurities in penicillin products can originate from various sources, including the fermentation process, chemical degradation, or synthesis byproducts. Macromolecular impurities in penicillin preparations have been particularly concerned as they may cause allergic reactions in susceptible individuals [2]. Effective chromatographic methods for separating and quantifying these impurities are therefore essential for ensuring the safety and efficacy of antibiotic products, compliance with regulatory standards such as ICH guidelines, and supporting Abbreviated New Drug Applications (ANDAs) [1].

Chromatographic Method Development

Method Selection Considerations

The selection of appropriate chromatographic methods for analyzing Penicillin Impurity 11 depends on several factors, including the chemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and specificity of the analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the predominant technique for penicillin impurity analysis, with over 90% of published methods utilizing this approach, primarily with C18 columns [3].

When developing methods for impurity profiling, it is essential to consider the potential presence of multiple impurities and degradation products. For penicillins, these typically include the common precursor 6-aminopenicillanic acid (APA) and various degradation products such as penicilloic acids and penamaldic acids [4] [5]. The method should effectively separate all potential impurities from the active pharmaceutical ingredient and from each other.

Stationary Phase Selection

The choice of stationary phase significantly impacts the separation efficiency for penicillin impurities:

  • C18 Bonded Silica Columns: Most commonly used for penicillin separations, providing excellent reproducibility and peak shape for a wide range of β-lactam antibiotics and their impurities [3].
  • Specialty Columns: For complex separations, alternative stationary phases such as C8, phenyl, or polar-embedded columns may offer selective advantages for specific impurity profiles.
  • Size Exclusion Columns: Gel filtration chromatography using media such as HW-40F has demonstrated effectiveness in separating macromolecular impurities in penicillin G sodium, with performance superior to G-10 and G-25 gels [2].
Mobile Phase Optimization

Mobile phase composition critically affects the separation of penicillin impurities:

  • Buffer Selection: Phosphate buffers are commonly used, typically in the concentration range of 0.1-0.5 M, with pH adjustments between 3.5-6.5 to optimize separation and peak shape [3].
  • Organic Modifiers: Acetonitrile is generally preferred over methanol due to its lower viscosity and UV cutoff, with typical concentrations ranging from 20-60% depending on the specific application [4].
  • Ion-Pair Reagents: For penicillins and their impurities that contain ionizable groups, ion-pair reagents such as tetraalkylammonium salts may be employed to improve retention and separation [5].

Table 1: Optimal Mobile Phase Compositions for Penicillin Impurity Separation

Method Type Mobile Phase Composition pH Adjustment Application Notes
Reversed-Phase HPLC Acetonitrile:Water (60:40, v/v) [4] pH 4.0 with orthophosphoric acid Suitable for ampicillin, dicloxacillin, and APA
Ion-Pair HPLC Phosphate Buffer-ACN with ion-pair reagent [5] pH 6.5 For amino-penicillins and metabolites
HPTLC Methanol:Chloroform:Acetic Acid (1:9:0.2, by volume) [4] Not applicable Economical alternative for quality control

Experimental Protocols

HPLC Protocol for Penicillin Impurity 11

Method B: Reversed-Phase HPLC with UV Detection [4]

Scope: This method provides precise quantification of Penicillin Impurity 11 in the presence of related penicillins such as ampicillin and dicloxacillin.

Equipment and Reagents:

  • HPLC system with quaternary pump, autosampler, and UV-Vis detector
  • C18 column (250 × 4.6 mm, 5 μm particle size)
  • Penicillin Impurity 11 reference standard (SynZeal, SZ-P016082) [1]
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Orthophosphoric acid (ACS reagent grade)

Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in the ratio of 60:40 (v/v). Adjust the pH to 4.0 using orthophosphoric acid. Filter through a 0.45 μm nylon membrane and degas by sonication for 10 minutes.

Standard Solution Preparation: Accurately weigh approximately 10 mg of Penicillin Impurity 11 reference standard and transfer to a 10 mL volumetric flask. Dissolve in mobile phase and dilute to volume to obtain a stock solution of approximately 1 mg/mL. Prepare working standards in the concentration range of 5-40 μg/mL by appropriate dilution with mobile phase.

Chromatographic Conditions:

  • Column Temperature: Ambient (25°C)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 μL
  • Detection Wavelength: 240 nm
  • Run Time: 15-20 minutes

System Suitability Requirements:

  • Theoretical plates: >2000
  • Tailing factor: <1.5
  • Relative standard deviation (RSD) for replicate injections: <2.0%
HPTLC Protocol for Penicillin Impurity 11

Method A: High-Performance Thin-Layer Chromatography [4]

Scope: This method offers a cost-effective alternative for screening and semi-quantitative analysis of Penicillin Impurity 11.

Equipment and Reagents:

  • HPTLC system with automatic applicator and scanning densitometer
  • Silica gel HPTLC F₂₅₄ plates (10 × 10 cm or 20 × 10 cm)
  • Twin-trough glass chamber for mobile phase
  • Microsyringe or capillary applicator
  • Methanol, chloroform, and acetic acid (analytical grade)

Mobile Phase Preparation: Prepare a mixture of methanol:chloroform:acetic acid in the ratio of 1:9:0.2 (by volume). Mix thoroughly and transfer to the development chamber. Saturate the chamber for approximately 20 minutes before plate development.

Standard Application: Apply standard solutions of Penicillin Impurity 11 in the concentration range of 0.5-2.0 μg/band as bands of 6 mm length, 10 mm from the bottom edge of the plate, and at least 15 mm from the sides.

Chromatographic Development:

  • Develop the plate in the pre-saturated chamber to a distance of 80 mm from the point of application.
  • Remove the plate from the chamber and air-dry in a fume hood.
  • Examine under UV light at 254 nm and 365 nm, or use appropriate derivatization reagents for visualization.

Densitometric Scanning: Scan the developed bands at 220 nm in reflectance mode with a slit dimension of 6.00 × 0.45 mm.

Sample Preparation Techniques

Pharmaceutical Formulations: For tablets or capsules, weigh and powder not less than 10 units. Accurately weigh a portion of the powder equivalent to about 100 mg of the active ingredient into a 100 mL volumetric flask. Add about 70 mL of diluent (mobile phase), shake vigorously for 10 minutes, and sonicate for 15 minutes. Dilute to volume with diluent, mix well, and filter through a 0.45 μm membrane. Dilute appropriately to obtain a final concentration within the working range.

Biological Fluids: For plasma or serum samples, utilize solid-phase extraction (SPE) with C18 cartridges. Pre-treat the cartridge with methanol followed by water or buffer. Apply the sample, wash with water or a mild aqueous solution, and elute with acetonitrile or methanol. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in mobile phase [3].

Method Validation

Validation Parameters and Acceptance Criteria

All analytical methods for Penicillin Impurity 11 should be validated according to ICH guidelines Q2(R1). The table below summarizes the typical validation parameters and acceptance criteria for the HPLC method described above.

Table 2: Method Validation Parameters and Acceptance Criteria for Penicillin Impurity 11 Analysis

Validation Parameter Experimental Design Acceptance Criteria
Accuracy (Recovery) Spiked samples at 50%, 100%, 150% of target level Recovery: 98-102%
Precision
- Repeatability Six replicate injections at 100% level RSD < 2.0%
- Intermediate Precision Different days, analysts, instruments RSD < 3.0%
Linearity Minimum of five concentrations from 50-150% of target Correlation coefficient (r²) > 0.999
Range Established from linearity studies 50-150% of target concentration
Specificity Resolution from closest eluting peak Resolution > 2.0
Detection Limit (LOD) Signal-to-noise ratio of 3:1 -
Quantitation Limit (LOQ) Signal-to-noise ratio of 10:1 RSD < 5.0%, Recovery: 95-105%
Robustness Deliberate variations in pH, mobile phase, etc. System suitability criteria met
System Suitability Testing

System suitability tests should be performed before each analytical run to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be evaluated:

  • Theoretical plates: >2000 for the analyte peak
  • Tailing factor: <1.5 for the analyte peak
  • Repeatability: RSD <2.0% for peak areas from six replicate injections
  • Resolution: >2.0 between Penicillin Impurity 11 and the closest eluting peak

Analytical Workflow and Data Analysis

Complete Analytical Workflow

The following diagram illustrates the complete analytical workflow for the separation and analysis of Penicillin Impurity 11, from sample preparation to data analysis:

workflow Start Start Analysis SP Sample Preparation • Weigh accurately • Extract with mobile phase • Filter through 0.45μm membrane Start->SP Inst Instrument Setup • Mobile phase preparation • Column equilibration • System suitability test SP->Inst Inj Sample Injection • Injection volume: 20μL • Use autosampler for precision Inst->Inj Sep Chromatographic Separation • Flow rate: 1.0 mL/min • Column temperature: 25°C • Run time: 15-20 min Inj->Sep Det Detection • UV detection at 240 nm • Peak integration Sep->Det Cal Calibration • Prepare standard curve • 5-40 μg/mL concentration range Det->Cal Quant Quantification • Calculate impurity content • Apply correction factors if needed Cal->Quant Report Data Reporting • Generate analysis report • Include chromatograms • Document system suitability Quant->Report

Data Analysis and Calculation

For HPLC Method: Calculate the concentration of Penicillin Impurity 11 in the test sample using the external standard method:

[ C_{sample} = \frac{A_{sample} \times C_{std} \times D}{A_{std}} ]

Where:

  • ( C_{sample} ) = Concentration of impurity in test sample
  • ( A_{sample} ) = Peak area of impurity in test sample
  • ( C_{std} ) = Concentration of impurity standard
  • ( A_{std} ) = Peak area of impurity standard
  • ( D ) = Dilution factor

For HPTLC Method: Plot the calibration curve of peak area versus concentration of standard and determine the concentration of the impurity in the test sample by interpolation from the calibration curve.

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for Penicillin Impurity 11 Analysis

Problem Possible Causes Solutions
Poor peak shape Column degradation, incorrect mobile phase pH, silanol interactions Regenerate or replace column, adjust pH, use amine modifiers
Retention time drift Mobile phase variation, column temperature fluctuations Prepare fresh mobile phase, use column heater
Low recovery Incomplete extraction, adsorption to container walls Optimize extraction procedure, use silanized glassware
Baseline noise Contaminated mobile phase, detector lamp failure Use high-purity reagents, replace UV lamp
Resolution loss Column overload, incorrect mobile phase composition Dilute sample, optimize organic modifier percentage
Stability Considerations

Penicillin Impurity 11 solutions should be prepared fresh daily or stored at 2-8°C for short-term stability. The stability of penicillin compounds is influenced by buffer composition, pH, and temperature [2]. For reproducible results, control these factors carefully and avoid extended exposure to alkaline conditions or elevated temperatures that may promote degradation.

Regulatory and Compliance Aspects

The analysis of Penicillin Impurity 11 supports regulatory submissions including ANDAs. The method should be thoroughly validated as per ICH guidelines, and the impurity reference standard should be well-characterized with proper documentation of traceability to pharmacopeial standards when available [1].

Regulatory methods for antibiotic analysis have evolved significantly since the initial batch certification requirements for penicillin in 1946. While current regulations no longer require batch certification, manufacturers must still provide comprehensive analytical data demonstrating control of impurities and product quality [6].

Conclusion

The chromatographic methods described in this application note provide reliable approaches for the separation, identification, and quantification of Penicillin Impurity 11 in pharmaceutical formulations. The HPLC method offers high sensitivity, precision, and accuracy for quantitative analysis, while the HPTLC method provides a cost-effective alternative for routine screening.

Proper method validation and adherence to good chromatography practices are essential for generating reliable data that meets regulatory requirements. The protocols outlined herein can be adapted to specific laboratory conditions while maintaining the essential parameters that ensure reproducible and accurate results.

References

benzylpenicillin impurity 11 method validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Penicillin Impurity 11

In the pharmaceutical development of penicillins, controlling and quantifying process-related impurities is critical for ensuring drug safety and quality. Penicillin Impurity 11 is one such identified impurity [1].

Chemical Characterization of Penicillin Impurity 11 [1]

Property Description
Chemical Name (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Molecular Formula C₁₅H₂₀N₂O₅S
Molecular Weight 340.4 g/mol
CAS Number Not Assigned (NA)
SynZeal CAT No. SZ-P016082
Status Synthesis on demand

This impurity can be used as a reference standard during analytical method development, method validation (AMV), and Quality Control (QC) activities supporting the commercial production of penicillin or the submission of an Abbreviated New Drug Application (ANDA) [1].

HPLC Method Development and Validation

While a specific chromatographic method for Impurity 11 was not found, a robust and validated HPLC method for benzylpenicillin and its related substances can be adapted [2] [3]. The following workflow outlines the key stages of this process.

cluster_validation Validation Parameters Start Start Method Development Column Column Selection: C18, 250x4.6mm, 5µm Start->Column MP Mobile Phase Preparation: Buffer pH 6.0 & Acetonitrile Column->MP Gradient Gradient Elution Setup MP->Gradient Detection Detection: UV Detector Gradient->Detection Validation Method Validation Detection->Validation Specificity Specificity Validation->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ

Recommended HPLC Conditions

The table below summarizes the liquid chromatography conditions adapted from a published method for analyzing benzylpenicillin and its related substances [2].

Table 1: Recommended HPLC Conditions for Related Substances Analysis

Parameter Specification
Instrument High-Performance Liquid Chromatograph (e.g., Waters HPLC 2695)
Column Reverse-Phase C18 (250 mm × 4.6 mm i.d., 5 µm particle size)

| Mobile Phase | A: 0.025 M sodium phosphate dibasic + 0.02 M sodium hexanesulfonate in water, pH adjusted to 6.0 with phosphoric acid. B: Acetonitrile | | Elution | Gradient (specific gradient to be optimized) | | Flow Rate | 0.8 mL/min | | Injection Volume | To be optimized (e.g., 10-20 µL) | | Detection | UV-Vis or PDA Detector (wavelength to be optimized for Impurity 11) | | Temperature | Column compartment temperature to be controlled (e.g., 25°C) |

Protocol for Analytical Method Validation

The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following protocol outlines the key validation parameters and their target criteria.

Specificity Specificity/Selectivity Linearity Linearity & Range Specificity->Linearity Specificity_desc Verify separation of Impurity 11 from main peak and other impurities Specificity->Specificity_desc Accuracy Accuracy Linearity->Accuracy Linearity_desc Prepare solutions at 5-6 concentration levels across the range Linearity->Linearity_desc Precision Precision Accuracy->Precision Accuracy_desc Spike placebo with known amounts of impurity (Recovery 80-120%) Accuracy->Accuracy_desc LOD LOD & LOQ Precision->LOD Precision_desc Repeatability (n=6) and Intermediate Precision (RSD ≤ 10%) Precision->Precision_desc Robustness Robustness LOD->Robustness LOD_desc Signal-to-Noise: ~3:1 for LOD ~10:1 for LOQ LOD->LOD_desc Robustness_desc Deliberate variations in pH, column temp., flow rate, etc. Robustness->Robustness_desc

Table 2: Target Validation Parameters and Acceptance Criteria

Validation Parameter Protocol Description Recommended Acceptance Criteria
Specificity/Selectivity Inject individually: benzylpenicillin, Impurity 11, and other known impurities. Assess resolution from the main peak and from each other. Baseline resolution (Rs > 1.5) between all peaks. No interference from the blank.
Linearity & Range Prepare Impurity 11 standard solutions at a minimum of 5 concentration levels across the specified range (e.g., from LOQ to 150% of the specification limit). Correlation coefficient (r) ≥ 0.999.
Accuracy (Recovery) Spike a placebo matrix with known quantities of Impurity 11 at three levels (e.g., 50%, 100%, 150% of specification). Calculate % recovery. Mean Recovery: 80–120%.

| Precision | 1. Repeatability: Inject six independent preparations at 100% specification level. 2. Intermediate Precision: Perform the repeatability study on a different day, with a different analyst and instrument. | Relative Standard Deviation (RSD) ≤ 10.0% for both studies. | | LOD & LOQ | Determine by signal-to-noise ratio (S/N) by injecting a series of diluted solutions of known concentration. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 (with precision and accuracy demonstrated at this level). | | Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±2°C, flow rate ±10%). Evaluate system suitability. | System suitability criteria are met in all varied conditions. |

Application Notes for Researchers

  • Reference Standard Sourcing: Penicillin Impurity 11 is available as a characterized impurity standard from suppliers like SynZeal and can be used for analytical development and QC applications for ANDA submissions [1].
  • Method Scope: The HPLC method described is suitable for the assay of benzylpenicillin and the detection and quantification of known/unknown impurities and degradation products during routine analysis and stability studies [2].
  • Regulatory Compliance: Ensure all validation activities are documented following current Good Manufacturing Practice (cGMP) principles and ICH guidelines. The interlaboratory study cited confirms that a well-developed LC method for benzylpenicillin can yield precise and reproducible results across different laboratories [3].

References

Benzylpenicillin Stability and Impurity Analysis: Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide consolidates current research on benzylpenicillin stability and provides protocols for monitoring its degradation, which is directly relevant to understanding and controlling related impurities.

Stability of Benzylpenicillin Solutions

The stability of benzylpenicillin in solution is highly dependent on temperature, storage time, and formulation excipients. The table below summarizes key quantitative findings from recent studies.

Table 1: Stability of Benzylpenicillin in Various Formulations Under Different Conditions

Formulation / Condition Temperature & Duration Remaining Benzylpenicillin Key Parameters & Breakdown Products Identified
Unbuffered in Saline [1] 7 days at 4.5°C (mean) + 24h at 36.3°C (mean) ~81% after cold storage; not measurable after 8 total days Significant pH drop (from 6.2 to 4.0) [1]
Citrate-Buffered in Saline [1] 7 days at 4.5°C + 24h at 36.3°C 94.9 - 97.6% (depending on concentration) Minimal pH change; Degradation products identified via LC-MS/MS [1]
Isotonic Citrate-Buffered (30 mg/mL) [2] 7 days at 4°C + 24h at 35°C 95 - 96% Contains 3.4 or 7.2 mg/mL sodium citrate; Meets pharmacopeial limits [2]
Low Concentration Infusions (5-30 µg/mL) [2] 24h at 22°C / 35°C 97.5% / 99.5% Minimal degradation in low-dose formulations [2]
Compounded Eye Drops [3] 10 days at 5±3°C Stable (met specifications) Instability observed at 25°C, especially under light [3]
Key Insights on Stability
  • Citrate Buffer is Crucial: The use of sodium citrate buffer is a highly effective strategy to maintain pH and significantly enhance the stability of benzylpenicillin solutions for continuous infusions, even at elevated temperatures encountered in outpatient settings [1] [2].
  • Concentration Matters: Higher concentration solutions may degrade faster than more dilute ones under the same stress conditions [1].
  • Refrigeration is Key: For non-buffered or simple solutions, refrigeration is essential to maintain stability over even short periods [3].

Identified Degradation Products of Benzylpenicillin

While a specific profile for "impurity 11" was not located, researchers have identified several common degradation products. The table below lists known impurities from the literature and chemical suppliers, which can serve as reference points for analysis.

Table 2: Known Benzylpenicillin Impurities and Degradation Products

Compound Name CAS Number (if provided) Notes / Context
Benzyl Penicilloic Acid NA Major degradation product identified in stability studies [1] [4].
Benzyl Penilloic Acid NA Degradation product identified via LC-MS/MS [1].
Benzyl Penicillenic Acid 3264-88-8 Degradation product identified via LC-MS/MS; also listed as an impurity standard [1] [4].
Isopenillic Acid 90962-63-3 Degradation product identified via LC-MS/MS; also listed as an impurity standard [1] [4].
N-Phenylacetylglycine 500-98-1 Listed as a benzylpenicillin impurity standard [4].
Penicillin Impurity 11 NA Chemically defined as (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid [5].

Analytical Methodologies for Stability and Impurity Investigation

Here are detailed protocols based on the methods used in the cited research.

Stability-Indicating HPLC Assay for Benzylpenicillin

This method, adapted from the literature, is suitable for quantifying benzylpenicillin and investigating its stability [2].

  • Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for benzylpenicillin in pharmaceutical fluids.
  • Materials:
    • HPLC system with UV detector
    • Appropriate C18 column
    • Benzylpenicillin reference standard
    • Mobile phase: Typically a mixture of buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), with specific ratios determined during method validation.
    • Test solutions: Benzylpenicillin formulations at relevant concentrations (e.g., 30 mg/mL for therapeutic use, or 5-30 µg/mL for low-dose studies).
  • Method Validation:
    • Stress Testing: Subject benzylpenicillin solutions to stress conditions including acidic, alkali, oxidative, and elevated temperature to force degradation.
    • Specificity: Demonstrate that the method can effectively separate benzylpenicillin from its degradation products. The peak purity of benzylpenicillin should be confirmed in stressed samples.
    • Other Validation Parameters: Establish linearity, accuracy, precision, and limits of detection and quantification as per ICH guidelines.
  • Experimental Procedure:
    • Prepare mobile phase and samples as per validated method.
    • Set HPLC parameters: Flow rate (e.g., 1.0 mL/min), detection wavelength (e.g., 210-230 nm for penicillins), column temperature, and injection volume.
    • Inject standards and samples.
    • Quantify benzylpenicillin by comparing peak areas against a calibrated standard curve.
    • Monitor for the appearance of new peaks (degradation products) in stressed samples.

The workflow for this HPLC method and the subsequent LC-MS/MS analysis can be visualized as follows:

Start Start Stability Test Prep Prepare Benzylpenicillin Solutions Start->Prep Stress Apply Stress Conditions (Temperature, pH, Time) Prep->Stress HPLC HPLC-UV Analysis Stress->HPLC Decision Identify Degradation Products? HPLC->Decision MS LC-MS/MS Analysis for Product Identification Decision->MS Yes End Interpret Data & Report Decision->End No MS->End

LC-MS/MS for Identification of Degradation Products

For identifying unknown degradation impurities, LC-MS/MS is the preferred tool [1].

  • Objective: To identify and characterize the chemical structure of benzylpenicillin degradation products formed under stress conditions.
  • Materials:
    • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
    • Degraded benzylpenicillin samples (from stability studies).
  • Experimental Procedure:
    • Separate components using an LC method compatible with MS detection (often using volatile buffers like ammonium formate or acetate).
    • Introduce the eluent into the mass spectrometer via an electrospray ionization (ESI) source.
    • Acquire mass spectra in full scan mode to identify potential degradation products based on their mass-to-charge ratio (m/z).
    • Select precursor ions of interest for fragmentation (MS/MS) to obtain structural information.
    • Interpret the fragmentation patterns to propose structures for the degradation products by comparing them with known degradation pathways of penicillins (e.g., formation of penicilloic acids, penilloic acids).
TLC Method for Monitoring Stability

Thin Layer Chromatography (TLC) offers a simpler, cost-effective method for quick stability checks [3].

  • Objective: To monitor the chemical stability of benzylpenicillin in compounded preparations and identify major degradation.
  • Materials:
    • TLC plates (e.g., silica gel)
    • Reference standard of benzylpenicillin sodium
    • Sample solutions
    • Developing chamber
    • Mobile phase (specific composition determined during validation, e.g., mixture of organic solvents and water/buffer)
    • Detection method (e.g., UV light, iodine vapor, or specific staining reagents).
  • Experimental Procedure:
    • Spot the reference standard and test samples on the TLC plate.
    • Develop the plate in a saturated chamber containing the mobile phase.
    • After development, dry the plate and visualize the spots under appropriate conditions.
    • Calculate the Rf values (retention factor) for the spots.
    • The presence of additional spots in the test samples (compared to the fresh reference standard) indicates degradation products. A change in the shape or intensity of the main spot can also indicate instability.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for stabilizing benzylpenicillin in aqueous solution for infusion? The most critical factor is pH control. Using a citrate-buffered normal saline (e.g., with 3.4-7.2 mg/mL sodium citrate) instead of unbuffered saline maintains a neutral pH and dramatically improves stability, allowing for over 95% recovery even after prolonged storage and exposure to body temperature [1] [2].

Q2: What are the main degradation products I should look for in my benzylpenicillin stability samples? The primary degradation products identified in modern LC-MS/MS studies include penicilloic acid, penilloic acid, and penicillenic acid [1]. These form through various pathways including hydrolysis and rearrangement. Your specific "impurity 11" should be monitored relative to these known peaks [5] [4].

Q3: We are developing a generic penicillin product. How can impurity reference standards help? Impurity reference standards, such as those listed by suppliers, are crucial for analytical method development, validation, and quality control. They allow you to identify and quantify specific impurities in your product, which is a regulatory requirement for Abbreviated New Drug Applications (ANDA) to ensure product safety and quality [5] [4].

Q4: Are there any significant safety risks associated with different benzylpenicillin salts? Yes. There is a documented risk of confusion between the different injectable salts (e.g., sodium, benzathine, procaine). These salts have different indications, dosages, and routes of administration. Inadvertent administration of the wrong salt can lead to severe neurovascular damage, cardiorespiratory arrest, or treatment failure. Always verify the specific salt form prescribed and administered [6].

References

Chemical Identity of Penicillin Impurity 11

Author: Smolecule Technical Support Team. Date: February 2026

This foundational information is crucial for any analytical method development.

  • Chemical Name: (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid [1].
  • Molecular Formula: C₁₅H₂₀N₂O₅S [1].
  • Molecular Weight: 340.4 g/mol [1].
  • CAS Number: Not Available [1].
  • Use Case: This compound can be used as a reference standard for analytical method development, validation, and Quality Control (QC) applications, particularly for Abbreviated New Drug Applications (ANDAs) [1].

Analytical Methods for Profiling & Degradation Studies

For your troubleshooting guides, here are detailed methodologies for analyzing impurities and studying degradation pathways in penicillins.

FAQ: How can I develop a robust HPLC method for penicillin impurity profiling?

A robust, stability-indicating method is essential for monitoring impurities and degradation products.

  • Recommended Approach: Employ Analytical Quality by Design (AQbD) principles [2].
  • Experimental Protocol:
    • Degradation Knowledge: Begin by proposing structures of all potential degradation-related impurities (DRIs) based on the known degradation mechanisms of penicillins [2].
    • Separation & Identification: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify Penicillin V and its detected DRIs. Summarize the characteristic fragment ions and mass fragmentation processes [2].
    • Predictive Modeling: Construct a Quantitative Structure-Retention Relationship (QSRR) model to predict the retention times of undetected impurities. This helps evaluate whether your chromatographic system can separate all potential compounds [2].
    • Final Method Development: Based on the above data, develop and validate a stability-indicating HPLC method that can separate all DRIs of the penicillin drug substance [2].

The following workflow visualizes this AQbD-based method development process:

Start Start AQbD-based Method Development Step1 Propose Degradation-Related Impurities (DRIs) from Penicillin Degradation Mechanisms Start->Step1 Step2 Separate and Identify DRIs using LC-MS/MS Step1->Step2 Step3 Summarize Characteristic Fragment Ions and Fragmentation Pathways Step2->Step3 Step4 Construct QSRR Model to Predict Retention Times of Undetected Impurities Step3->Step4 Step5 Develop and Validate Stability-Indicating HPLC Method Step4->Step5 End Robust Impurity Profiling Method Step5->End

FAQ: What is an effective GC-MS/MS method for trace-level penicillin analysis?

This method is highly sensitive for detecting penicillin residues, which can be adapted for impurity studies.

  • Application: Quantitative screening of penicillin G residues in complex matrices like chicken and duck eggs [3]. The principles can be applied to other penicillins.
  • Key Challenge: Penicillin G is non-volatile and requires derivatization for GC-MS analysis [3].
  • Experimental Protocol [3]:
    • Sample Preparation: Use Accelerated Solvent Extraction (ASE) followed by purification on Oasis HLB cartridges (60 mg/3 mL).
    • Derivatization: Derivatize the purified sample using trimethylsilyl diazomethane (TMSD). This reagent is safer and easier to store than traditional diazomethane.
    • GC-MS/MS Conditions:
      • Column: TG-1MS capillary column (30.0 m × 0.25 mm i.d., 0.25 µm).
      • Injection: Splitless mode, 1.0 µL volume, inlet temperature 280 °C.
      • Oven Program: Initial 100 °C for 1 min, then to 220 °C at 30 °C/min, then to 280 °C at 30 °C/min, hold for 5 min.
      • Carrier Gas: Helium at 1.0 mL/min.
      • Detection: Electron Impact (EI) ionization in MS/MS mode.

Understanding Degradation Pathways

While a specific pathway for Penicillin Impurity 11 is not detailed in the current literature, the broader degradation behavior of penicillins is well-understood and provides a critical framework.

FAQ: What are the common degradation pathways for penicillins?

Penicillins are notoriously unstable and can degrade via multiple pathways, leading to a complex impurity profile [2] [4].

  • β-Lactam Ring Opening: The core instability lies in the β-lactam ring. It can be opened by nucleophilic attack, for example, by water (hydrolysis) or enzymes (β-lactamases) [4]. This is the primary route for the formation of inactive and potentially immunogenic metabolites and impurities [4].
  • Formation of Degradation-Related Impurities (DRIs): Degradation can yield a "formidable array" of impurities with different polarities and charge properties, making analytical profiling complex [2].

The diagram below illustrates the logical process for identifying and confirming the degradation pathways of a penicillin molecule, which is key to impurity profiling.

A Penicillin Drug Substance (Unstable β-Lactam Ring) B Subject to Stress Conditions (e.g., Hydrolysis, Heat, pH) A->B C β-Lactam Ring Opens Forming Multiple Degradants B->C D Separate Mixture via HPLC C->D E Identify Degradants using MS/MS and Fragment Ion Analysis D->E F Propose Degradation Pathways and Chemical Structures E->F G Confirm Pathway and Impurity Profile F->G

Troubleshooting Common Experimental Issues

Issue & Phenomenon Possible Root Cause Proposed Solution / Investigation Method
Poor Chromatographic Separation: Inability to resolve impurity peaks. The method is not robust for the complex mixture of DRIs with varying polarities [2]. Implement AQbD and QSRR models to optimize chromatographic conditions. Use LC-MS to confirm peak identities [2].
Low Recovery in Residue Analysis: Inconsistent or low quantification of penicillin. Inefficient extraction from a complex matrix or degradation during sample preparation [3]. Use Accelerated Solvent Extraction (ASE) for higher efficiency. Optimize purification with suitable SPE cartridges (e.g., Oasis HLB) [3].
Unexpected Degradation Products: New impurities appear in stability samples. Penicillins degrade via multiple, well-known pathways (e.g., β-lactam ring opening) under stress [2] [4]. Use the degradation pathway identification workflow above. Compare fragment ions with known penicillin degradants.
Inconsistent GC-MS Results: Poor derivatization efficiency for GC-based methods. The unstable nature of penicillin G and inefficiency of the derivatization step [3]. Replace traditional diazomethane with trimethylsilyl diazomethane (TMSD) for a safer and more reliable reaction [3].

Key Research Gaps and Future Directions

Based on the search results, I identified a primary challenge for your technical support content:

  • Specific Pathway Data Unavailable: The search results confirm the identity of Penicillin Impurity 11 and detail general penicillin degradation mechanisms [2] [4]. However, they do not explicitly map the specific degradation pathways for this particular impurity.

To address this gap and provide the most accurate support, I suggest you:

  • Consult Specialized Databases: Search chemical and pharmaceutical databases using the impurity's specific chemical name, (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, for dedicated degradation studies [1].
  • Conduct Forced Degradation Studies: Perform laboratory studies stressing Penicillin Impurity 11 under various conditions (acid, base, oxidation, heat, light) and use LC-MS/MS to map its unique degradation pathway.

References

Troubleshooting Guide: Common LC Issues for Impurity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines frequent challenges and solutions based on general HPLC principles and data from benzylpenicillin analysis [1] [2].

Issue Potential Causes Recommended Solutions
Poor Resolution Incorrect mobile phase pH/organic ratio; unsuitable column; co-elution with other impurities/excipients [2]. Optimize organic solvent ratio and buffer pH [3]; use a C18 or similar reversed-phase column [1]; consider column temperature to improve separation [3].
Poor Peak Shape (Tailing) Secondary interaction with column; incompatible mobile phase; column degradation [2]. Use mobile phase additives (e.g., 0.1% formic acid) [1]; ensure column is suitable for analyte pH; use a guard column.
Low Sensitivity Suboptimal detection wavelength; low injection volume; inefficient ionization (in LC/MS) [2]. Use a detection wavelength of 210-230 nm for penicillins; increase injection volume if possible; for LC-MS, optimize source parameters [1].
Irreproducible Retention Times Fluctuations in mobile phase composition, flow rate, or column temperature [2]. Prepare mobile phase fresh and use precisely; ensure constant flow rate and column temperature; condition column properly [3].

Experimental Protocol for Method Development and Validation

You can use the following detailed methodology for benzylpenicillin analysis via LC-MS as a reference template [1].

  • Instrumentation and Column:

    • LC System: Triple quadrupole LC/MS (e.g., Agilent Ultivo TQ LC/MS).
    • Column: Reversed-phase analytical column (e.g., Polaris 5, C18-A, 2 × 50 mm, 5 μm).
    • Data Software: MassHunter.
  • Chromatographic Conditions:

    • Mobile Phase: 55% methanol in water + 0.1% formic acid.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: Not specified, but a 15 μL serum sample was processed.
    • Run Time: 5 minutes (separation achieved within 2 minutes).
    • Column Temperature: 25°C.
  • Mass Spectrometric Conditions (for LC-MS):

    • Ionization Mode: Electrospray Ionisation (ESI). Penicillins in positive mode; probenecid in negative mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Source Parameters:
      • Capillary Voltage: 5000 V
      • Gas Flow: 10 L/min
      • Gas Temperature: 300°C
      • Nebulizer: 30 psi
      • Sheath Gas Flow: 12 L/min
      • Sheath Gas Temperature: 350°C
  • Sample Preparation:

    • Technique: Protein Precipitation.
    • Procedure:
      • Use a 15 μL volume of serum.
      • Add 60 μL of acetonitrile.
      • Vortex the mixture and let it equilibrate for 10 minutes.
      • Centrifuge for 5 minutes at 14,000 × g to separate precipitated proteins.
      • Inject the supernatant.
  • Method Validation Parameters: The developed method was validated showing [1]:

    • Linearity: Over the range of 0.0015–10 mg L⁻¹.
    • Accuracy: 96–102%.
    • Lower Limit of Quantification (LLOQ): 0.01 mg L⁻¹.
    • Stability: Drugs demonstrated good stability under various storage conditions (room temperature, 4°C autosampler, -80°C long-term, and three freeze-thaw cycles).

FAQs on Benzylpenicillin Impurity Analysis

Q1: What are the main types of benzylpenicillin impurities I should consider? Impurities can be broadly classified as process-related or degradation products [2]. For benzylpenicillin, specific identified impurities include Benzyl Penicilloic Acid, Benzylpenicillenic Acid, and various others listed by suppliers [4]. "Impurity 11" for Penicillin, as listed by SynZeal, has a specific chemical structure and can be used for analytical development [5].

Q2: How can I optimize my LC method for better separation of impurities? A systematic approach is key. The workflow below outlines the core optimization process.

Start Start Method Optimization Column 1. Column & Mobile Phase Screening Start->Column Conditions 2. Fine-tune Conditions (pH, Gradient, Temperature, Flow Rate) Column->Conditions Evaluate 3. Evaluate Separation Conditions->Evaluate Acceptable Separation Acceptable? Evaluate->Acceptable Acceptable:e->Column:e No Validation 4. Method Validation Acceptable->Validation Yes

Q3: My method lacks sensitivity for low-level impurities. What can I do?

  • Sample Preparation: Use techniques like solid-phase extraction (SPE) to pre-concentrate the analytes and remove matrix interferences [2].
  • Detection Technique: If using UV, ensure you are operating at a low wavelength (e.g., 210-230 nm) where penicillins absorb strongly. For higher sensitivity and selectivity, switch to LC-MS/MS and optimize the source parameters for efficient ionization [1] [2].

Q4: How should I validate my impurity method to meet regulatory standards? Method validation is critical. According to ICH guidelines, you must assess [2] [3]:

  • Specificity: No interference from other components.
  • Linearity: A linear response across the concentration range of interest.
  • Accuracy: Through spike/recovery experiments (e.g., 96-102% as in the cited method) [1].
  • Precision: Both repeatability and intermediate precision.
  • Robustness: Consistent performance under small, deliberate changes in method parameters.

Key Considerations for Your Research

  • Obtain the Impurity Standard: For accurate method development for "Impurity 11," you will need the chemical reference standard from a supplier like SynZeal [5].
  • LC vs. LC-MS: While HPLC with a UV/DAD detector is common, LC-MS/MS offers superior specificity and sensitivity for simultaneous monitoring of multiple compounds and low-level impurities, as demonstrated in the search results [1] [2].

References

penicillin impurity 11 separation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Penicillin Impurity 11

The table below summarizes the available key identifiers for Penicillin Impurity 11.

Property Description
Chemical Name (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid [1] [2]
Molecular Formula C₁₅H₂₀N₂O₅S [1]
Molecular Weight 340.4 g/mol [1]
CAS Number Not Available (NA) [1]
SynZeal Cat. No. SZ-P016082 [1]
Smiles Notation O=C([C@@H]1NC@@HC=C2)=O)SC1(C)C)O [1]

This impurity can be used as a reference standard for analytical purposes, including method development, method validation, and quality control during the commercial production of penicillin or the filing of regulatory applications [1].


General Principles for Separating Penicillin Impurities

While a specific protocol for Impurity 11 was not located, historical and general research outlines a fundamental approach for purifying penicillin from impurities using liquid-liquid extraction. The following diagram illustrates a typical workflow for this process.

G Start Start: Fermentation Broth (Native Solution) A Acidify Solution (Convert to Acid Form) Start->A B Extract with Organic Solvent (Penicillin transfers to solvent) A->B C Separate Organic Phase B->C D Back-Extract into Aqueous Base (Penicillin transfers to water) C->D E Separate Aqueous Phase D->E F Further Purification & Isolation E->F

The table below details the purpose and common reagents for each step in the workflow above.

Step Purpose Typical Agents & Notes
Initial Extraction Transfer penicillin from aqueous fermentation broth to an organic solvent [3]. Solvents: Amyl acetate, butyl acetate, methyl isobutyl ketone [3]. The choice depends on the partition coefficient.
Back-Extraction Transfer penicillin from the organic phase back into a clean aqueous solution [3]. Aqueous Solution: A buffer or alkaline solution (e.g., phosphate buffer) [3]. This step helps separate penicillin from impurities that remain in the organic solvent.
Solvent Removal Isolate purified penicillin from the final aqueous solution [3]. Methods: Can involve further acidification and extraction, or direct crystallization from the aqueous phase.

Troubleshooting Common Challenges

Based on general separation science and the information available, here are some potential challenges and approaches.

  • Incomplete Separation: If impurity levels remain high, consider optimizing the pH of the extraction and back-extraction steps, as the solubility of penicillin and its impurities is highly pH-dependent [3]. Testing different organic solvents or adjusting the phase volume ratios can also improve the partition efficiency [3].
  • Low Recovery Yield: This can be caused by degradation during processing. Penicillin is unstable at extreme pH levels and high temperatures [3]. Ensure process times are controlled and temperatures are kept low. Also, verify the efficiency of phase separation to avoid physical loss of material.
  • Analytical Method Development: For accurate quantification of Impurity 11, use a characterized sample as a reference standard [1]. Method validation should demonstrate specificity, ensuring the analytical method can distinguish between the main penicillin compound and its impurities.

References

Benzylpenicillin Impurity 11: Overview & Analytical Guidance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available for Benzylpenicillin Impurity 11, which is a specific chemical entity used as a reference standard during analytical method development and validation [1].

Property Description
Chemical Name (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid [1]
Molecular Formula C₁₅H₂₀N₂O₅S [1]
Molecular Weight 340.4 g/mol [1]
Primary Use Analytical method development, method validation (AMV), and Quality Control (QC) for Penicillin [1]
Handling Shipping and storage at ambient temperature [1]

Column Selectivity & Method Development Strategies

Achieving selectivity—the ability to distinguish the impurity from the main compound and other impurities—is a central challenge in chromatography. The following diagram outlines a general strategy for method development, particularly for challenging separations like chiral molecules.

Start Start Method Development ColumnScreening High-Throughput Column/Mobile Phase Screening Start->ColumnScreening MechAnalysis Analyze Separation Mechanism ColumnScreening->MechAnalysis ParamOptimize Fine-tune Parameters MechAnalysis->ParamOptimize Validation Method Validation ParamOptimize->Validation

The workflow for developing a chromatographic method, especially for resolving complex impurities, is often iterative. Due to the complex nature of chiral recognition, which involves multiple simultaneous interactions, a systematic screening approach is typically required [2]. Below are the key considerations for each stage.

High-Throughput Screening (HTS)

Because it is difficult to predict the best conditions in advance, the standard approach is to screen a range of different columns and mobile phases to increase the chance of finding a suitable separation [2].

  • Chiral Stationary Phases (CSPs) to Test: The screening should cover different classes of CSPs [2] [3]:
    • Polysaccharide-based (e.g., cellulose, amylose): High loading capacity and broad applicability; selectivity is influenced by derivatives' functional groups [2].
    • Cyclodextrin-based (e.g., β-cyclodextrin): Rely on inclusion complexation; the size of the analyte must fit the cavity [2].
    • Macrocyclic Antibiotic-based (e.g., vancomycin, teicoplanin): Offer multiple interaction sites (ionic, H-bonding, π-π) and are effective for a wide range of analytes [3].
    • Pirkle-type (Brush-type): Rely on a three-point interaction model including π-π bonding and hydrogen bonding [2].
    • Protein-based: Utilize hydrophobic, electrostatic, and hydrogen bonding interactions [2].
  • Mobile Phase Variations: In parallel, test different organic modifiers (e.g., acetonitrile, methanol, 2-propanol), buffer pH, and ionic strength [2] [3].
Understanding the Separation Mechanism

Retention and selectivity are governed by the combined effects of multiple interactions between the analyte, stationary phase, and mobile phase [2].

  • Hydrogen Bonding: Interactions between polar groups on the analyte and CSP (e.g., with carbamate groups on polysaccharide phases) [2].
  • π-π Interactions: Occur between aromatic groups in the analyte and phenyl groups on the CSP [2].
  • Dipole-Dipole Interactions and Steric Effects: The helical structure of polysaccharide CSPs can sterically hinder one enantiomer more than the other [2].
  • Inclusion Complexation: For cyclodextrin columns, the hydrophobic part of the analyte enters the non-polar cavity of the cyclodextrin [2].
  • Electrostatic/Ionic Interactions: Critical for ionizable analytes and with CSPs like glycopeptide antibiotics (e.g., vancomycin), which can carry a charge depending on pH [3].
Fine-tuning Method Parameters

Once promising conditions are identified, optimize them:

  • Column Temperature: Can significantly affect selectivity and resolution [2].
  • Mobile Phase Additives: Can be used to modify peak shape and improve separation [2].
  • Gradient vs. Isocratic Elution: An isocratic method may be sufficient for assay, while a gradient may be needed for comprehensive purity control to separate multiple impurities [4].

Frequently Asked Questions (FAQs)

Q1: What is this compound used for? It is used as a characterized reference standard for the analytical method development, method validation, and quality control during the commercial production of Penicillin. These standards are for analytical/research use only and are not for human use [1].

Q2: Why is a screening approach recommended for chiral method development? The chiral recognition mechanism on a stationary phase involves a complex combination of intermolecular forces. Even a subtle change in the analyte structure can drastically change the best combination of CSP and mobile phase. Therefore, it is often impossible to predict the optimal conditions theoretically, making a systematic, high-throughput screening the most practical and efficient strategy [2].

Q3: Are antibiotics really used in chromatography columns? Yes. Macrocyclic antibiotics like vancomycin and teicoplanin are used as chiral selectors, either immobilized on a stationary phase in HPLC or added to the background electrolyte in Capillary Electrophoresis (CE). They are effective because they contain numerous chiral centers and functional groups, allowing for multiple types of interactions with the analyte [3].

References

benzylpenicillin impurity 11 temperature stability

Author: Smolecule Technical Support Team. Date: February 2026

Benzylpenicillin Stability and Degradation Data

The table below summarizes key quantitative stability data for Benzylpenicillin from recent studies:

Solution Type Storage Conditions Remaining Benzylpenicillin Key Degradation Products Identified
Unbuffered (Saline) [1] 7 days at 2-8°C + 24h at 37°C Not measurable (Fully degraded) Penicilloic acid, Penicillenic acid, Penillic acid, Penilloic acid [1]
Citrate-Buffered Saline [1] 7 days at 2-8°C + 24h at 37°C 94.9% - 97.6% (Concentration-dependent) Significantly reduced degradation [1]
Unbuffered (Saline) [2] 24h at 36°C Dropped below 90% in ~5 hours Not specified
Unbuffered (Saline) [2] 8 days at 3-5°C ~90% Not specified

A foundational study from 1960 identified that the primary degradation product of benzylpenicillin in aqueous solution at a neutral pH of 7.5 is D-benzylpenicilloic acid [3].

Experimental Protocol: Stability Testing via LC-MS/MS

Based on the methodologies cited, here is a detailed protocol for conducting stability studies similar to those described in the search results [1].

1. Solution Preparation:

  • Prepare benzylpenicillin solutions at various concentrations (e.g., 10, 20, 40 Mio IU) in both 0.9% sodium chloride (unbuffered) and citrate-buffered saline.
  • Load the solutions into the intended infusion system, such as elastomeric pumps.

2. Storage and Sampling:

  • Store the prepared solutions under controlled conditions:
    • Refrigeration: 2-8°C for up to 7 days.
    • Elevated Temperature: 37°C for 24 hours or 48 hours to simulate body temperature and stress conditions.
  • Collect samples at predetermined time points (e.g., time zero, after refrigeration, and at 8h, 24h, 48h at 37°C).

3. Analysis by LC-MS/MS:

  • Instrumentation: Use a Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
  • Chromatography: Employ a suitable C18 column to separate benzylpenicillin from its degradation products.
  • Mass Spectrometry:
    • Use electrospray ionization (ESI) in positive mode.
    • Monitor the parent ion of benzylpenicillin at m/z 335 and its characteristic product ions at m/z 176 and 160 [1].
    • Identify degradation products by their specific mass spectra and retention times (as listed in the table above).

4. Data Calculation:

  • Calculate the percentage of benzylpenicillin remaining at each time point by comparing the analyte concentration to the initial concentration.
  • A solution is generally considered stable if it retains 90-95% of the initial drug concentration [1].

Troubleshooting FAQs for Researchers

Q1: Why does my benzylpenicillin solution degrade rapidly in saline during stability tests?

  • Cause: Benzylpenicillin is inherently unstable in aqueous solutions, and degradation is highly temperature-dependent. Unbuffered solutions experience a significant drop in pH as degradation begins, which further accelerates the process [1].
  • Solution: Use a citrate-buffered saline solution to maintain a stable, neutral pH, which dramatically improves stability even at elevated temperatures [1].

Q2: How can I identify the specific degradation products forming in my stability samples?

  • Cause: Benzylpenicillin degrades via multiple pathways, leading to several products.
  • Solution: Use LC-MS/MS for definitive identification. By comparing the mass spectra of your samples with known references, you can identify peaks corresponding to penicilloic acid, penilloic acid, and other related structures [1].

Q3: My benzylpenicillin is stable under refrigeration but degrades at room temperature. Is this expected?

  • Answer: Yes, this is a well-documented phenomenon. Studies show that while benzylpenicillin can be stable for days under refrigeration (2-8°C), it can lose over 10% of its potency within hours at body temperature (36-37°C) [1] [2]. This underscores the critical need for temperature-controlled storage and administration.

Degradation Pathway of Benzylpenicillin

The following diagram illustrates the primary degradation pathways of benzylpenicillin, based on the identified products.

Benzylpenicillin_Degradation Benzylpenicillin Benzylpenicillin Alkaline Alkaline Benzylpenicillin->Alkaline Alkaline Hydrolysis Acidic Acidic Benzylpenicillin->Acidic Acidic Rearrangement Penicilloic_Acid Penicilloic_Acid Alkaline->Penicilloic_Acid Primary Path Penicillenic_Acid Penicillenic_Acid Acidic->Penicillenic_Acid Penillic_Acid Penillic_Acid Acidic->Penillic_Acid Penilloic_Acid Penilloic_Acid Acidic->Penilloic_Acid

References

Chemical Identity of Penicillin Impurity 11

Author: Smolecule Technical Support Team. Date: February 2026

Before assessing stability, it's helpful to know the basic chemical identity of the compound . "Penicillin Impurity 11" has a specific structure as follows:

  • Chemical Name: (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid [1]
  • Molecular Formula: C15H20N2O5S [1]
  • CAS No.: Not Available [1]

This impurity is used as a reference standard for analytical method development and validation during the commercial production of penicillins [1].

pH and Temperature Stability of Penicillins

While data is not available for Impurity 11 specifically, extensive research exists on the stability of Penicillin G. The core penicillin structure is highly susceptible to degradation under various conditions, and this knowledge can serve as a critical guide for your experiments.

The table below summarizes key stability findings for Penicillin G:

Factor Condition Impact on Penicillin G Stability & Key Findings Relevant Study
pH Strongly Acidic (pH ~4) High degradation. Degradation rate constant (k) of 0.1603 min⁻¹ at 80-100°C; produces at least six different degradation products [2]. [2]
Near-Neutral (pH 5.0-8.0) Maximum stability. Most stable at pH ~6.0 [3]. Degradation rate is significantly slower (k = 0.0039 min⁻¹ at pH 7) [2]. [3] [2]
Alkaline (pH ~10) Moderate degradation. Degradation rate constant (k) of 0.0485 min⁻¹; degradation is slower than in acidic conditions but faster than at neutral pH. Penilloic acid is a main degradation product [2]. [2]
Temperature Increased Temperature Decreased stability. Stability decreases with rising temperature across all pH levels. Maximum stability is observed at 0°C [3]. [3]

The following experimental workflow can help you determine the stability profile of Penicillin Impurity 11 in your lab:

Start Start: Prepare Solution of Penicillin Impurity 11 A1 Set Controlled Temperature (Ref: 0°C for max stability) Start->A1 A2 Adjust pH of Aliquots (Cover range from 4.0 to 10.0) A1->A2 A3 Incubate Samples Over Time A2->A3 A4 Withdraw Samples at Predefined Time Intervals A3->A4 A5 Analyze by HPLC-UV/LC-MS Quantify intact impurity Identify degradation products A4->A5 A6 Determine Degradation Rate Constant (k) A5->A6 A7 Establish pH-Stability Profile for Penicillin Impurity 11 A6->A7 End Final Report: Optimal Storage pH and Degradation Pathways A7->End

Detailed Experimental Protocol

Based on the methodologies used in the search results, here is a protocol you can adapt for testing Penicillin Impurity 11 stability [3] [2].

  • Solution Preparation:

    • Prepare a stock solution of Penicillin Impurity 11 in a suitable solvent (e.g., water, buffer). A common initial concentration used in studies is 100 mg/L [2].
    • Use phosphate buffer solutions to prepare aliquots at different pH values (e.g., 4.0, 6.0, 7.0, 8.0, 10.0) [2].
  • Incubation and Sampling:

    • Place the buffered solutions in a controlled temperature water bath (e.g., 80°C, 90°C, 100°C for accelerated studies, or lower temperatures like 0-5°C for long-term stability) [3] [2].
    • At predetermined time intervals (e.g., 0, 10, 20, 40, 60, 120 minutes), withdraw samples and immediately cool them in an ice bath [2].
    • Neutralize the samples promptly with a small volume of concentrated acid or base (e.g., 3M HCl or NaOH) to stop the degradation reaction [2].
  • Analysis and Quantification:

    • Analyze the samples using Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) with a UV detector [2].
    • A reversed-phase C18 column is standard for this analysis. A typical mobile phase is a mixture of acetonitrile and 0.1% formic acid in water [2].
    • Use Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) to identify the chemical structures of the degradation products [2].
  • Data Modeling:

    • Plot the natural logarithm of the remaining concentration of the impurity (Ln C) versus time (t). A linear relationship suggests the degradation follows pseudo-first-order kinetics [2].
    • The slope of the line is the degradation rate constant (k). A higher k value means faster degradation.

Key Troubleshooting Guides

Issue: Rapid degradation of the impurity during analysis.

  • Potential Cause & Solution: The β-lactam ring is highly sensitive. Ensure samples are kept at low temperatures (0-4°C) and analyzed immediately after preparation. For neutral to slightly acidic pH conditions, use buffered solutions to maintain a stable pH around 5.0-8.0 during handling and storage [3] [2].

Issue: Inconsistent degradation rates between experiments.

  • Potential Cause & Solution: Trace metal ions in solutions can catalyze degradation. Check your water and buffer sources. You can add a chelating agent like EDTA to sequester metal ions, or use high-purity reagents to minimize this effect [4] [2].

Issue: Observation of multiple unknown peaks in the chromatogram.

  • Potential Cause & Solution: Penicillins can degrade via multiple pathways, forming various products. Use LC-MS/MS to identify these degradation products. Common products include penicilloic acid and penilloic acid, which result from the opening of the β-lactam ring [4] [2].

Key Takeaways for Your Research

  • Start with Established Knowledge: The absence of direct data on Penicillin Impurity 11 means you should base your initial experimental design on the well-documented stability profile of Penicillin G.
  • Focus on the Core Structure: The vulnerability of the β-lactam ring is the central factor. Your primary goal is to determine how the specific side chain of Impurity 11 modulates this inherent instability across different pH levels.
  • Validate for Your System: The experimental protocol provided will allow you to build a reliable, data-driven stability profile specific to your compound and research conditions.

References

benzylpenicillin impurity 11 solution stability

Author: Smolecule Technical Support Team. Date: February 2026

Benzylpenicillin Impurity 11 Identification

This compound is also known as Penicillin F or (Z,E)-Penicillin F [1]. The following table summarizes its key identifiers:

Property Description
CAS Number 118-53-6 [1]
Molecular Formula C₁₄H₂₀N₂O₄S [1]
Molecular Weight 312.38 g/mol [1]
Chemical Name 6α-[(1-Oxo-3-hexenyl)amino]penicillanic acid [1]
Form White to Off-White solid [1]
Solubility Sparingly soluble in DMSO; slightly soluble in Methanol and Water [1]

Stability Considerations and Handling Guidelines

While direct stability studies on Impurity 11 are lacking, research on the parent compound, Benzylpenicillin, provides critical insights. Benzylpenicillin is known to be unstable in aqueous solution, degrading rapidly at elevated temperatures and undergoing pH-dependent hydrolysis [2] [3].

The following workflow summarizes the key degradation pathways and stability risks for penicillin compounds, based on the analysis of benzylpenicillin [2]:

G Start Benzylpenicillin in Solution Risk1 High Temperature Start->Risk1 Risk2 Unbuffered Solution (pH Drop) Start->Risk2 Path1 Degradation Pathway Risk1->Path1 Accelerates Path2 Degradation Pathway Risk2->Path2 Causes Product1 Penicilloic Acid Path1->Product1 Product2 Penilloic Acid Path1->Product2 Product3 Penicillenic Acid Path2->Product3 Product4 Isopenillic Acid Path2->Product4

Given these risks, here are practical recommendations for handling this compound:

  • Prioritize Fresh Preparation: Due to the lack of specific stability data, it is highly recommended to prepare stock solutions immediately before use.
  • Control the Environment: If storage is necessary, keep solutions cold and buffered.
    • Temperature: Store at 2-8°C (refrigerated) and avoid exposure to room temperature, especially above 30°C [2] [3].
    • pH: Use a citrate-buffered solution to maintain a neutral pH (~7.5) and prevent rapid acid-catalyzed degradation [2].
  • Use Appropriate Solvents: The impurity is sparingly soluble in DMSO and slightly soluble in methanol and water [1]. Choose a solvent compatible with your analytical method and stability needs.
  • Monitor for Degradation: Employ stability-indicating analytical methods like LC-MS/MS to monitor the integrity of the impurity solution over time and detect the formation of any breakdown products [2] [4].

Recommendations for Experimental Protocols

To establish the stability profile for your specific conditions:

  • Design a Forced Degradation Study: Expose solutions of this compound to various stress conditions (e.g., different temperatures, pH levels, and light exposure) and analyze them at timed intervals.
  • Employ LC-MS/MS Analysis: Use a validated LC-MS/MS method to quantify the intact impurity and identify its degradation products, similar to the protocols used in stability studies of benzylpenicillin [2] [4].
  • Establish a Stability-Indicating Method: Ensure your analytical method can adequately separate the impurity from its degradation products to accurately assess stability.

References

penicillin impurity 11 reproducibility improvement

Author: Smolecule Technical Support Team. Date: February 2026

Why is My Method Not Reproducible?

Reproducibility issues often stem from uncontrolled variations in the analytical method. The table below summarizes common problems and their solutions.

Problem Root Cause Impact on Reproducibility Recommended Solution
Insufficient Method Robustness [1] Small, intentional variations in method parameters (e.g., mobile phase pH, temperature) cause significant changes in results. Implement a systematic Analytical Quality by Design (AQbD) approach to define a robust Method Operable Design Region (MODR) [1].
Uncontrolled Degradation [1] [2] Impurity profiles change over time due to hydrolysis or oxidation, leading to inconsistent results. Conduct forced degradation studies to identify vulnerable conditions. Use this knowledge to control the sample's solvent, pH, and storage environment [1] [2].
Irreproducible Chromatography [3] Variations in retention time, peak shape, and separation between batches or laboratories. Use a buffered mobile phase (e.g., 0.05 M phosphate buffer at pH 3.5) and establish system suitability tests to ensure consistent column performance [3].

AQbD Framework for Robust Method Development

For a fundamental improvement in reproducibility, you can build your method using an AQbD framework. This is a systematic process that identifies and controls critical sources of variability upfront [1]. The workflow for developing a stability-indicating method is outlined below.

Start Define Analytical Target Profile (ATP): 'Accurately profile all penicillin impurities' A Identify Critical Method Parameters: - Mobile phase pH & composition - Column temperature - Gradient profile Start->A B Propose All Potential Degradants Based on Degradation Mechanisms A->B C Experimental Screening & Optimization using DoE B->C D Establish Design Space: The proven acceptable range for each critical parameter C->D E Validate & Implement Method with System Suitability Controls D->E F Ongoing Monitoring & Lifecycle Management E->F

Detailed Experimental Protocols

To implement the workflow above, here are the methodologies for its key components:

  • Forced Degradation Studies for Degradant Identification [1] [2]:

    • Purpose: To understand the degradation pathways of penicillin and generate all potential impurities.
    • Procedure:
      • Acidic/Basic Hydrolysis: Treat the penicillin sample with 0.1M HCl and 0.1M NaOH at room temperature for 1-4 hours. Neutralize before analysis.
      • Oxidative Degradation: Expose the sample to 3% hydrogen peroxide at room temperature for several hours.
      • Thermal Stress: Heat the solid sample at 60°C for a defined period.
      • Photolytic Stress: Expose the sample to UV and visible light as per ICH guidelines.
    • Analysis: Use LC-MS/MS to separate and identify the degradation products. This creates a comprehensive impurity library [1].
  • Design of Experiments (DoE) for Optimization [1]:

    • Purpose: To scientifically model the relationship between method parameters (e.g., pH, mobile phase composition) and separation outcomes (e.g., resolution of critical pair).
    • Procedure:
      • Select Factors: Choose critical parameters you identified, such as pH of the aqueous buffer and the percentage of organic solvent.
      • Define Ranges: Set a realistic range for each factor (e.g., pH 3.0 - 5.0).
      • Run Experiments: Use a statistical design (e.g., a Full Factorial or Central Composite Design) to run a set of experiments that cover all combinations of your factor ranges.
      • Analyze Results: Use statistical software to build a model and find the optimal conditions that provide robust separation of all known and predicted impurities.

Technical Support FAQs

Here are answers to specific, common technical questions.

Q1: Our HPLC method for penicillin works perfectly in one lab but fails to separate a critical impurity pair in another. The columns are the same brand. What could be wrong? A: This is a classic symptom of a method that is not robust. While the column base material may be the same, subtle differences in the mobile phase pH can have a dramatic effect on the ionization and retention of penicillin degradants. To fix this:

  • Use a Buffered Mobile Phase: Prepare a consistent buffer, such as 0.05 M phosphate buffer, pH 3.5, which has been shown to provide reproducible selectivity for penicillins across different labs and C18 columns [3].
  • Establish System Suitability Tests: Define critical separation criteria that must be met before any analysis run. This ensures the method is performing as intended in any environment [3].

Q2: We see new, unknown peaks in our stability samples. How can we ensure our method captures all relevant impurities? A: Relying solely on accelerated stability studies can miss impurities that form via different pathways.

  • Perform Forced Degradation: The studies described above are designed to push the drug substance to generate a wide range of degradants. By using LC-MS to identify these, you can ensure your final method is truly "stability-indicating" and can monitor all potential impurities, not just the ones you've seen before [1] [2].
  • Leverage Predictive Modeling: As demonstrated in research, Quantitative Structure-Retention Relationship (QSRR) models can predict the retention behavior of potential degradants based on their molecular structure. This helps evaluate whether your chromatographic system can theoretically separate all possible impurities before you even synthesize them [1].

Q3: Are there any specific sample preparation steps we should be aware of? A: Yes, sample handling is critical for labile molecules like penicillins.

  • Stability During Preparation: Penicillins are prone to degradation in aqueous solutions. Keep the sample preparation time short and the environment controlled (e.g., low temperature, protected from light) to prevent generating artifactual impurities during the analysis itself [2].
  • Extraction and Purification: For complex matrices like tissue, a solid-phase extraction (SPE) cleanup step is highly recommended. Using RP-8 or Oasis HLB cartridges can effectively isolate penicillins from interfering compounds and improve method accuracy and column lifetime [4] [5].

Conclusion and Key Takeaways

To achieve consistent and reliable results in penicillin impurity analysis, focus on these core principles:

  • Adopt AQbD: Move from a trial-and-error approach to a systematic one that builds robustness into your method from the start.
  • Master the Chromatography: The use of a buffered mobile phase at pH 3.5 is a foundational element for reproducible separation of penicillin and its impurities [3].
  • Know Your Impurities: Use forced degradation studies to proactively identify potential impurities and ensure your method can monitor them.

References

benzylpenicillin impurity 11 ANDA submission requirements

Author: Smolecule Technical Support Team. Date: February 2026

ANDA Submission Requirements for Impurities

For an ANDA submission, you must provide a thorough justification of impurity profiles in your drug substance and product. The U.S. FDA mandates that all ANDA submissions be in electronic Common Technical Document (eCTD) format, as paper submissions are no longer accepted [1].

You should consult the following key resources from the FDA to ensure your submission is complete [1]:

Resource Type Purpose
Guidance for Industry: ANDAs: Impurities in Drug Substances / Drug Products Provides recommendations for impurity identification, characterization, and qualification.
Summary Tables for Impurities (PDF - 60 KB) Offers a standard format for listing, characterizing, and justifying impurity limits in the application [1].
Question-Based Review (QbR) Outlines a science- and risk-based approach for Chemistry, Manufacturing, and Controls (CMC) evaluation [1].

Penicillin Impurity 11 Information

A compound named "Penicillin Impurity 11" is listed by the supplier SynZeal, though it is not explicitly labeled as a benzylpenicillin impurity [2]. The relationship between this compound and benzylpenicillin requires verification.

Characteristic Details
Chemical Name (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid [2]
Molecular Formula C₁₅H₂₀N₂O₅S [2]
Molecular Weight 340.4 [2]
Recommended Use For analytical method development, method validation, and quality control in ANDA submissions or commercial production [2].

Sourcing Impurity Reference Standards

Several pharmaceutical suppliers offer various benzylpenicillin-related impurities and reference standards, which are essential for your analytical work. The table below lists some suppliers found in the search results:

Supplier Available Products / Notes
SynZeal Benzylpenicillin Impurity 6, Penicillin Impurity 11; supplied with characterization data [3] [2].
Axios Research Benzylpenicillin impurities, metabolites, and nitrosamines; come with Certificate of Analysis (CoA) [4].
Pharmaffiliates Lists multiple benzylpenicillin and benzathine benzylpenicillin impurities [5] [6].

Experimental & Regulatory Considerations

The following diagram outlines the key relationships and workflows for impurity identification and control within the ANDA submission process:

Start Start: Identify Impurities RefStd Source Reference Standards Start->RefStd AnalDev Analytical Method Development & Validation RefStd->AnalDev Profiling Impurity Profiling & Justification of Limits AnalDev->Profiling ANDADoc Compile ANDA Section Profiling->ANDADoc Submit eCTD Submission to FDA ANDADoc->Submit

For your experimental protocols and regulatory strategy, consider these critical points:

  • Impurity Profiling: You must identify and characterize all potential impurities in the drug substance and product, including starting materials, by-products, and degradation products. The FDA provides specific summary tables for this purpose [1].
  • Reference Standards: Use well-characterized reference standards for method development and validation. Suppliers like Axios Research and SynZeal provide these with regulatory-grade data and Certificates of Analysis (CoA) [2] [4].
  • Special Manufacturing Requirements: Be aware that penicillin drugs have strict CGMP requirements to prevent cross-contamination. These require dedicated facilities, separate air handling systems (HVAC), and specific testing for penicillin traces [7].

Key Recommendations for Your Research

  • Contact the FDA Early: For specific questions during development, use the FDA's controlled correspondence pathway by emailing genericdrugs@fda.hhs.gov [1].
  • Verify Chemical Relationships: Confirm that "Penicillin Impurity 11" is indeed a relevant impurity for your specific benzylpenicillin product.
  • Consult Directly with Suppliers: Reach out to the suppliers of impurity standards to obtain full characterization data, certificates of analysis, and information on traceability to pharmacopeial standards (USP/EP) [3] [2] [4].

References

Chemical Profile of Penicillin Impurity 11

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identification details for Penicillin Impurity 11, which is also known by its chemical name [1].

Property Description
SynZeal CAT No. SZ-P016082 [1]
Chemical Name (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid [1]
Molecular Formula C₁₅H₂₀N₂O₅S [1]
Molecular Weight 340.4 g/mol [1]
Application Analytical method development, method validation (AMV), and Quality Control (QC) for ANDA or commercial production [1]

Established Analytical Methods for Penicillin Impurities

While a direct method for Impurity 11 is not available, the following experimentally optimized protocols for related penicillins and their impurities provide an excellent reference. You can adapt these conditions for a comparative study.

The table below outlines a general High-Performance Liquid Chromatography (HPLC) framework suitable for method development and transfer activities [2].

Parameter Recommended Conditions
Instrumentation Ultra-High-Pressure Liquid Chromatography (UHPLC) system [2]
Operating Pressure Up to 1500 bar [2]
Column Technology Columns packed with 1.5 µm core-shell particles [2]
Mobile Phase Acetonitrile (ACN) mixed with a low-concentration acid (e.g., 0.2% aqueous formic acid) in a gradient mode [2] [3]
Detection Mass Spectrometry (MS), typically Tandem Mass Spectrometry (MS/MS) [2] [3]

For a more specific example, the following methodology was used for the determination of eight common penicillins (e.g., ampicillin, oxacillin, penicillin G) and can be a robust starting point [3].

Component Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3]
HPLC System Agilent 1100 series [3]
Analytical Column Synergi 4 µm MAX-RP 80A (100 × 2 mm) from Phenomenex [3]
Mobile Phase (A) Acetonitrile; (B) 0.2% Aqueous Formic Acid [3]
Gradient Program Starts at 90% B, decreases to 0% B over 16 minutes, then re-equilibrates [3]
Flow Rate 300 µL/min [3]
Mass Spectrometer Q-Trap 2000 with ESI Source [3]
Ionization Mode Positive [3]
Data Acquisition Multiple Reaction Monitoring (MRM) [3]

Workflow for Method Transfer

The process of transferring an analytical method from one laboratory to another involves several critical stages. The following diagram outlines a general workflow for method transfer, which you can adapt for transferring a penicillin impurity method.

Start Start Method Transfer DocReview Documentation Review & Training Start->DocReview Protocol Joint Protocol Finalization DocReview->Protocol LabExecution Method Execution in Receiving Lab Protocol->LabExecution DataAnalysis Data Analysis & Comparison LabExecution->DataAnalysis Success Transfer Success DataAnalysis->Success Fail Identify & Correct Gaps DataAnalysis->Fail Re-test Fail->LabExecution Re-test

Key Considerations for Your Guide

To build a comprehensive comparison guide, please consider the following aspects:

  • Performance Metrics:

    • Separation Efficiency: Compare critical parameters like peak capacity and resolution between the old and new methods or across different laboratories [2].
    • Sensitivity: Evaluate Limit of Detection (LOD) and Limit of Quantification (LOQ) to ensure the transferred method can detect and measure the impurity at required levels [3].
    • Accuracy and Precision: Assess the method's reliability through recovery studies and repeated measurements.
  • Method Adaptation:

    • The UHPLC methods using core-shell particles at high pressure can significantly increase throughput and improve separation efficiency [2]. Your guide should compare analysis time and resolution against conventional HPLC methods.

References

Methods for Benzylpenicillin Impurity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key analytical techniques used for detecting and quantifying benzylpenicillin and its impurities, which form the basis for any cross-validation study.

Method Primary Application & Principle Key Performance Data Reference Matrix
Surface Plasmon Resonance (SPR) Immunoassay Detection of benzylpenicillin via competitive immunoassay using specific antibodies [1]. LOD: 8.0 pM (far below EU MRL of 12 nM in milk) [1]. Milk [1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation and identification of benzylpenicillin and its degradation products [2]. Identified penicilloic acid, penilloic acid, penillic acid, penicillenic acid [2]. Solution stability under OPAT conditions [2]
Molecularly Imprinted Polymer with LC-MS (MISPE-LC-MS) Solid-phase extraction clean-up for specific benzylpenicillin isolation [3]. LOD in meat: 6.2-14.4 μg/kg (below MRL); Mean accuracy: 96.4%-101.9% [3]. Chicken and beef meat [3]

Detailed Experimental Protocols

For researchers looking to implement these methods, here are the core experimental workflows derived from the search results.

SPR Immunoassay for Detection [1]

This protocol outlines the steps for developing a highly sensitive biosensor for benzylpenicillin.

  • Hapten Synthesis & Conjugation: Covalently conjugate the benzylpenicillin molecule to a carrier protein (e.g., BSA or GlnBP) to create an immunogen.
  • Antibody Production: Immunize a host animal (e.g., rabbit) with the synthesized conjugate to generate polyclonal antibodies. Purify the IgG fraction using Protein A chromatography.
  • Affinity Purification: Further purify the antibodies using an affinity column with benzylpenicillin immobilized on EAH Sepharose 4B to obtain mono-specific anti-benzylpenicillin antibodies.
  • SPR Chip Preparation: Immobilize the synthesized PenG-GlnBP conjugate on the gold surface of an SPR sensor chip.
  • Competitive Assay Execution:
    • Mix a fixed concentration of the purified anti-PenG antibody with a sample containing the target benzylpenicillin (the analyte).
    • Inject this mixture over the prepared SPR chip.
    • The free benzylpenicillin in the sample competes with the chip-immobilized conjugate for binding to the antibody. The signal detected by SPR is inversely proportional to the concentration of benzylpenicillin in the sample.
LC-MS/MS for Degradation Profiling [2]

This method is used for stability studies and identifying specific degradation impurities.

  • Chromatographic Separation:
    • Column: Reverse-phase C18 column.
    • Mobile Phase: Gradient elution using a mixture of water and acetonitrile, both acidified with 0.1% formic acid.
    • Flow Rate: 0.4 mL/min.
  • Mass Spectrometric Detection:
    • Ionization: Electrospray ionization (ESI) in positive mode.
    • Scan Mode: Full scan and Multiple Reaction Monitoring (MRM).
    • Fragmentation: Product ion scans are used to identify degradation products. The parent ion of benzylpenicillin (m/z 335) is fragmented, and product ions (e.g., m/z 160, m/z 176) are monitored for identification [2].
  • Degradant Identification: New peaks appearing in stability samples are identified by comparing their retention times and mass spectra with reference standards or literature data (e.g., penilloic acid, penicilloic acid) [2].

Workflow for Impurity Method Cross-Validation

Since a direct protocol for "impurity 11" was not located, the following diagram illustrates a logical workflow for developing and validating an analytical method for a specific impurity, based on general principles from the search results.

Start Identify Target Impurity (e.g., Impurity 11) A Establish Reference Standard Start->A B Select Primary Analytical Method (typically LC-MS/MS) A->B C Validate Primary Method B->C D Develop Orthogonal Method (e.g., SPR, MISPE-LC-MS) C->D E Cross-Validate Methods D->E F Document & Report Results E->F

This workflow highlights that cross-validation requires an orthogonal method—a technique with a different operational principle than your primary method. For example, if the primary method is LC-MS/MS (a separation-based technique), an orthogonal method could be an SPR immunoassay (a binding-based technique) [1] [2]. Comparing results from both methods confirms the reliability and specificity of your impurity analysis.

How to Proceed with Your Research

To advance your work on benzylpenicillin impurity 11:

  • Consult Pharmacopeias Directly: The most specific information on named impurities, including potential chemical structures and reference standards, is found in official monographs from the European Pharmacopoeia (EDQM) or United States Pharmacopeia (USP) [4].
  • Refine Your Search: Use the exact chemical name or identifier for "impurity 11" from a pharmacopeial monograph for more precise search results.
  • Leverage General Principles: The methodologies and cross-validation framework provided here are standard for pharmaceutical impurity analysis and can be directly applied to your work on impurity 11 [5].

References

penicillin impurity 11 ICH guidelines compliance

Author: Smolecule Technical Support Team. Date: February 2026

The Regulatory Framework: ICH M7

For researchers and drug development professionals, the ICH M7 guideline is the central document for assessing and controlling DNA-reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk [1] [2].

  • Objective: The guideline aims to ensure that mutagenic impurities, which may reside in or are expected to be in the final drug substance or product, are controlled to a level that poses negligible carcinogenic risk. It harmonizes the approaches for their safety evaluation and quality risk management [1] [2].
  • Recent Update: The FDA issued a final version of the M7(R2) guidance in July 2023, which includes the main guidance, an addendum on calculating compound-specific acceptable intakes, and a questions-and-answers document [2].

Impurity Profiling and Analysis

While ICH M7 sets the rules, "impurity profiling" is the practical analytical process used to meet these requirements. It involves the detection, identification, structure elucidation, and quantitative determination of organic and inorganic impurities, as well as residual solvents in bulk drugs and formulations [3].

The general principles for impurity identification and qualification, as per ICH guidelines, are summarized in the table below.

Aspect Description
Identification Threshold Generally required for impurities present at levels above 0.1% (or 1 mg per day intake, whichever is lower) [3].
Qualification Process of acquiring and evaluating data to establish the biological safety of an individual impurity [3].
Key Analytical Tools Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are vital for identifying minor components in various matrices [3].

A Roadmap for Your Research on Penicillin Impurity 11

To create your compliance guide, you will need to investigate several key areas. The following diagram outlines the logical workflow for assessing and controlling a specific impurity like penicillin impurity 11.

Start Identify Impurity: Penicillin Impurity 11 A Structural Analysis Start->A B Conduct SAR Assessment (for Mutagenicity) A->B If no data C Experimental Testing (e.g., Ames Test) B->C If inconclusive or positive D Define Control Strategy C->D E Set Specification Limits D->E F Document in Regulatory Submission E->F

Experimental Protocols for Assessment

To follow the workflow above, you would typically employ these methodologies:

  • Analytical Method Development and Validation: You must develop a selective and sensitive method, likely using HPLC or UPLC coupled with a mass spectrometer (MS) or diode-array detector (DAD) [3]. This method must be validated to ensure it can accurately detect, identify, and quantify Penicillin Impurity 11 in the presence of the active pharmaceutical ingredient and other impurities.
  • Structure-Activity Relationship (SAR) Assessment: As per ICH M7, a computational assessment using (Q)SAR models should be performed to predict the mutagenic potential of Penicillin Impurity 11 based on its chemical structure. Two complementary methodologies (one expert-based and one statistical-based) are recommended. If this assessment yields a negative prediction and the impurity is at a low level, it may preclude the need for experimental testing [1].
  • Experimental Genotoxicity Testing: If the SAR analysis is inconclusive or positive, a direct experimental test is required. The Bacterial Reverse Mutation Assay (Ames Test) is the primary experimental study used to confirm whether an impurity is DNA-reactive [1]. The protocol involves testing the impurity on specific strains of bacteria (e.g., Salmonella typhimurium, E. coli) to see if it can cause mutations.
  • Control Strategy and Specification Setting: If the impurity is classified as mutagenic, you must establish a control strategy. This involves setting a strict Threshold of Toxicological Concern (TTC)-based limit, often at 1.5 μg per day intake for most drugs [1]. Your validated analytical method will be used to ensure the level of Penicillin Impurity 11 in every batch consistently remains below this calculated limit.

References

×

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

312.11437830 Da

Monoisotopic Mass

312.11437830 Da

Heavy Atom Count

21

UNII

88EY1AP5UR

Other CAS

118-53-6

Wikipedia

Penicillin f

Dates

Last modified: 02-18-2024

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